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5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one Documentation Hub

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  • Product: 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • CAS: 864933-07-3

Core Science & Biosynthesis

Foundational

5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Synthesis, Properties, and Applications in Drug Development

Executive Summary & Chemical Identity 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a highly specialized bicyclic heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring a fused t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a highly specialized bicyclic heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring a fused triazole and pyridine ring system, this compound serves as a privileged scaffold for drug discovery[2]. The presence of the bromine atom at the sterically demanding C5 position—directly adjacent to the bridgehead nitrogen (N4)—provides a critical vector for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties

Property Value
Chemical Name 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS Registry Number 864933-07-3[1]
Molecular Formula C6H4BrN3O[1]
Molecular Weight 214.02 g/mol [1]
Core Scaffold Fused bicyclic (triazole + pyridine)[2]

| Key Functional Handle | C5-Bromide (Electrophile for cross-coupling) |

Mechanistic Rationale: Scaffold Design

The [1,2,4]triazolo[4,3-a]pyridin-3-one core acts as a rigid, planar bioisostere for amide and pyrazolinone headgroups[3]. The carbonyl oxygen at C3 and the NH at N2 serve as a potent hydrogen bond acceptor-donor pair, which is critical for engaging solvent-mediated hydrogen bond networks within target enzyme active sites, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3]. Furthermore, the fused aromatic system provides a hydrophobic surface ideal for productive π-π stacking interactions with aromatic residues in protein binding pockets[3].

Synthetic Workflow & Causality

The de novo synthesis of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one requires a highly regioselective two-step sequence starting from commercially available 2,6-dibromopyridine[4].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

2,6-dibromopyridine is reacted with hydrazine hydrate to yield 2-bromo-6-hydrazinylpyridine[5].

  • Causality : The electron-deficient nature of the pyridine ring facilitates SNAr at the C2/C6 positions. Hydrazine hydrate must be used in significant excess (typically 5–6 equivalents) to suppress the formation of symmetric bis-hydrazinyl dimers and drive the equilibrium toward the mono-substituted product[4]. The use of protic solvents like ethanol or 1-propanol at reflux (80–115 °C) stabilizes the Meisenheimer complex transition state[5],[4].

Step 2: Bicyclic Annulation

The intermediate 2-bromo-6-hydrazinylpyridine is cyclized using 1,1'-Carbonyldiimidazole (CDI) or a phosgene equivalent.

  • Causality : CDI acts as a safe, dual-electrophile. The primary amine of the hydrazine moiety attacks the carbonyl of CDI, forming an acylimidazole intermediate. Subsequent intramolecular attack by the pyridine nitrogen (which becomes the bridgehead N4) displaces the second imidazole leaving group. This cyclization is thermodynamically driven by the formation of the aromatic 10-π electron bicyclic system. The original C2 position of the pyridine (bearing the bromine) becomes the C5 position of the resulting triazolo[4,3-a]pyridine[1].

G A 2,6-Dibromopyridine (Starting Material) B 2-Bromo-6-hydrazinylpyridine (SNAr Intermediate) A->B Hydrazine Hydrate EtOH, 115°C C 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one (Bicyclic Core) B->C CDI, 1,4-Dioxane 80°C D C5 Cross-Coupling (Suzuki/Buchwald) C->D Late-Stage Functionalization E 15-PGDH Inhibitors (Tissue Regeneration) D->E Target Optimization F Antimalarial Agents (Falcipain-2 Inhibition) D->F Target Optimization

Synthetic workflow and downstream pharmacological applications of the 5-Bromo triazolopyridinone core.

Self-Validating Experimental Protocols

Table 2: Reaction Optimization & Quantitative Yields

Reaction Step Reagents Solvent Temp / Time Typical Yield Analytical Marker
SNAr Hydrazine hydrate (6 eq) Ethanol 115 °C / 18 h ~93%[4] 1H-NMR: δ 6.00 (br-s, 1H)[4]

| Annulation | CDI (1.2 eq) | 1,4-Dioxane | 80 °C / 6 h | ~70-85% | LC-MS: m/z 214.02 [M+H]+[1] |

Protocol 1: Synthesis of 2-Bromo-6-hydrazinylpyridine
  • Suspend 2,6-dibromopyridine (1.0 equiv, e.g., 4.12 g, 16.6 mmol) in ethanol (40 mL)[4].

  • Add hydrazine hydrate (50-60% aqueous solution, 10 mL, ~97.6 mmol) dropwise at room temperature[4].

  • Reflux the mixture in a sand bath at 115 °C for 18 hours[4].

  • Validation/Workup : Monitor via TLC (ethyl acetate/n-heptane 60:40). The reaction mixture may initially separate into two layers; homogenize by stirring[5]. Remove solvent by distillation under reduced pressure[4].

  • Purify the resulting residue via silica gel column chromatography (eluent: ethyl acetate/n-heptane 60/40, v/v) to afford an off-white solid (Yield: ~93%)[4].

  • Self-Validation : 1H-NMR (400 MHz, CDCl3) must show a broad singlet at δ 6.00 ppm (NH) and a multiplet at 3.00-3.33 ppm (NH2), confirming mono-substitution[4].

Protocol 2: Annulation to 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • Dissolve 2-bromo-6-hydrazinylpyridine (1.0 equiv) in anhydrous 1,4-dioxane.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C to control the exothermic acylimidazole formation.

  • Heat the mixture to 80 °C for 4-6 hours to drive the intramolecular cyclization.

  • Validation/Workup : Quench the reaction with cold water to precipitate the product. Filter the solid and wash thoroughly with cold water to remove imidazole byproducts.

  • Self-Validation : LC-MS must indicate a mass shift corresponding to the loss of two imidazole molecules and the addition of a carbonyl group, yielding an m/z of 214.02 [M+H]+[1].

Downstream Drug Discovery Applications

15-PGDH Inhibitors for Tissue Regeneration

15-PGDH is the primary enzyme responsible for the inactivation of Prostaglandin E2 (PGE2), a lipid mediator crucial for tissue regeneration and immune function[3]. Inhibiting 15-PGDH elevates colonic PGE2, accelerating recovery in in vivo models of colitis and liver injury[3]. The 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is utilized as a core building block; the C5-bromide is functionalized via Suzuki coupling to introduce diverse aryl or heteroaryl groups that project into the hydrophobic central pocket of the 15-PGDH active site, while the triazolone headgroup anchors the molecule via hydrogen bonding to the NAD+ cofactor region[3].

Antimalarial Agents (Falcipain-2 Inhibition)

Derivatives of the [1,2,4]triazolo[4,3-a]pyridin-3-one core have been identified as potent nonpeptidic inhibitors of Falcipain-2 (FP-2), a critical cysteine protease in Plasmodium falciparum. By leveraging the core positions to introduce sulfonamide fragments, researchers have developed libraries of compounds with sub-micromolar antimalarial activity (e.g., IC50 values as low as 2.24 μM). The rigid bicyclic core ensures the optimal trajectory of the sulfonamide substituents into the FP-2 binding cleft.

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Exploratory

The 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Scaffold: A Comprehensive Technical Guide to Synthesis, Safety, and Drug Development

Executive Summary & Chemical Identity In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of late-stage lead optimization. 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of late-stage lead optimization. 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) is a highly privileged, bifunctional scaffold[1]. It combines the hydrogen-bonding capacity of a triazolopyridinone core with the cross-coupling versatility of a C5-positioned bromine atom. This dual functionality allows researchers to rapidly generate structurally diverse libraries via N-alkylation and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

To establish a rigorous foundation for your workflows, the critical physicochemical parameters of this building block are summarized below.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS Registry Number 864933-07-3
Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
Structural Class Halogenated Fused Heterocycle
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, N)

Safety Data Sheet (SDS) & Handling Protocols

As a halogenated heterocycle, this compound requires stringent handling protocols. The safety data sheet (SDS) classifications highlight specific environmental and biological hazards[2][3]. As an application scientist, I emphasize that understanding the causality behind these hazards is critical for designing safe laboratory environments.

Table 2: GHS Classification & Handling Causality
Hazard CategoryGHS CodeDescription & Handling Causality
Skin Irritation H315Causes skin irritation. Causality: The lipophilic brominated aromatic system facilitates rapid dermal penetration. Protocol: Mandatory use of nitrile gloves (minimum thickness 0.11 mm).
Eye Irritation H319Causes serious eye irritation. Causality: The acidic N-H proton can interact aggressively with ocular mucosa. Protocol: Wear tight-fitting, splash-proof safety goggles.
Respiratory Toxicity H335May cause respiratory irritation. Causality: Inhalation of fine crystalline powder disrupts alveolar epithelia. Protocol: Handle exclusively within a Class II externally exhausted fume hood.
Aquatic Toxicity H412Harmful to aquatic life with long-lasting effects. Causality: Halogenated fused rings are highly resistant to natural biodegradation. Protocol: Segregate into dedicated halogenated organic waste streams; never discharge into sinks.

Synthetic Methodologies & Mechanistic Pathways

The de novo synthesis of the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core relies on the cyclization of functionalized pyridines[4]. For the 5-bromo derivative, the most robust, high-yielding pathway utilizes 2-bromo-6-hydrazinylpyridine and 1,1'-Carbonyldiimidazole (CDI) as a phosgene-free carbonyl source.

Mechanistic Causality: CDI is selected over phosgene or triphosgene due to its lower toxicity profile and the generation of imidazole as a byproduct, which acts as a mild base to drive the reaction forward. The mechanism initiates with the nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon of CDI. Following the elimination of imidazole, the resulting N-acylated intermediate undergoes a thermodynamically driven intramolecular cyclization to form the stable fused bicyclic system.

Synthesis A 2-Bromo-6-hydrazinylpyridine (Starting Material) C N-Acylated Intermediate (Nucleophilic Attack) A->C Addition of CDI B 1,1'-Carbonyldiimidazole (CDI) (Carbonyl Source) B->C Acyl Transfer D Intramolecular Cyclization (Base Promoted) C->D Heating / Stirring E 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) D->E Ring Closure F Validation (LC-MS, 1H-NMR) (Self-Validating Step) E->F Quality Control

Caption: Synthetic workflow and mechanistic pathway for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one.

Experimental Protocol: Self-Validating Synthesis

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

  • Initiation & Solvation: Dissolve 2-bromo-6-hydrazinylpyridine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of CDI into carbon dioxide and imidazole, which would stall the reaction.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Add CDI (1.2 equiv) portion-wise over 15 minutes.

    • Causality: The initial acyl transfer is exothermic. Cooling prevents the formation of unwanted bis-acylated side products.

  • Cyclization & Tracking: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.

    • Validation Check: Monitor via TLC (EtOAc:Hexane 1:1). The reaction is complete only when the lower-Rf hydrazine spot is entirely consumed, replaced by a distinct, UV-active product spot.

  • Quench & Isolation: Cool to room temperature, quench with ice-cold distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • LC-MS Check: Confirm the presence of the[M+H]+ peak at m/z 214.0. A distinct 1:1 isotopic doublet at 214.0/216.0 must be present, validating the retention of the bromine atom.

    • NMR Check: ¹H-NMR must show the disappearance of the broad primary amine protons and the emergence of a highly deshielded N-H proton (typically >11 ppm in DMSO-d6) corresponding to the pyridinone ring.

Biological Relevance & Drug Development Applications

The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core is a highly validated pharmacophore in medicinal chemistry. Its ability to act as a rigid, bioisosteric hydrogen-bond donor/acceptor makes it a prime candidate for target-directed drug design.

  • Neuropsychiatric Therapeutics (SARI Class): The unbrominated parent core is the defining structural feature of Trazodone , a widely prescribed antidepressant[5]. Trazodone functions as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Alkylation of the triazolopyridinone nitrogen with a phenylpiperazine moiety allows the drug to selectively antagonize 5-HT₂A receptors while inhibiting the serotonin transporter (SERT).

  • Antimalarial Agents: Recent structure-activity relationship (SAR) campaigns have utilized this scaffold to target Plasmodium falciparum. Specifically, sulfonamide derivatives of the triazolopyridine core have demonstrated potent in vitro inhibition of falcipain-2 , a critical cysteine protease required for hemoglobin degradation by the parasite[6].

  • Tissue Regeneration (15-PGDH Inhibitors): The scaffold has been successfully deployed in the design of high-affinity inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[7]. By inhibiting 15-PGDH, these compounds prevent the degradation of Prostaglandin E2 (PGE2), thereby promoting the expansion of hematopoietic and colonic stem cells for tissue regeneration.

BioPathway Core Triazolopyridinone Core (Scaffold) Div Late-Stage Functionalization (N-Alkylation / Coupling) Core->Div Diversification T1 Falcipain-2 Inhibition (P. falciparum) Div->T1 Sulfonamides T2 15-PGDH Inhibition (PGE2 Modulation) Div->T2 Piperidine Amides T3 5-HT Receptor Antagonism (SARI Class) Div->T3 Phenylpiperazines O1 Antimalarial Efficacy T1->O1 O2 Tissue Regeneration T2->O2 O3 Antidepressant Action T3->O3

Caption: Biological target pathways and drug development applications of the triazolopyridinone scaffold.

Conclusion

The 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold represents a masterclass in rational drug design. By understanding the causality behind its synthetic assembly—specifically the thermodynamic drivers of CDI-mediated cyclization—and respecting its GHS hazard profile, researchers can reliably scale this intermediate. Furthermore, its proven track record in modulating complex biological targets (from falcipain-2 to 5-HT receptors) ensures its continued relevance in the development of next-generation therapeutics.

References

  • [4] PrepChem. Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. PrepChem.com.[Link]

  • [6] National Institutes of Health (NIH) / PMC. A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PMC.[Link]

  • [5] PubChem. Trazodone | C19H22ClN5O | CID 5533 - Biological Activities. PubChem.[Link]

  • [7] Nimbus Therapeutics. Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. Nimbus Therapeutics.[Link]

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Foundational

1H and 13C NMR spectra data for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

An In-Depth Technical Guide to the NMR Characterization of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Executive Summary The heterocyclic scaffold 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Characterization of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Executive Summary

The heterocyclic scaffold 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) is a highly privileged intermediate in modern medicinal chemistry, serving as a critical building block for the synthesis of complex neurotherapeutics, including phosphodiesterase 10 (PDE10) inhibitors [1, 2]. Accurate structural elucidation of this compound is paramount for downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) that rely on the C5-bromine handle. This whitepaper provides a comprehensive analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for rigorous structural confirmation.

Structural Context and Numbering Logic

To understand the NMR spectra of this fused bicyclic system, one must first establish the correct IUPAC numbering. In the [1,2,4]triazolo[4,3-a]pyridine system:

  • N1 and N2 form the hydrazine-derived portion of the triazole ring, with the tautomeric proton residing at N2 in the 2H-form.

  • C3 is the carbonyl carbon (C=O).

  • N4 is the bridgehead nitrogen.

  • C5 to C8 comprise the remaining positions on the pyridine-derived ring, with the bromine atom covalently bonded to C5 .

  • C8a is the bridgehead carbon connecting the two rings.

The electronic environment of this molecule is dominated by the electron-withdrawing carbonyl group at C3, the bridgehead nitrogen (N4) which exerts an inductive pull, and the heavy-atom effect of the bromine at C5.

Quantitative NMR Spectral Data

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one in deuterated chloroform (CDCl 3​ ) exhibits four distinct proton environments [1].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
N2-H 9.34Singlet (s, broad)1HHighly deshielded exchangeable proton due to the adjacent C3 carbonyl and N1 nitrogen.
C8-H 7.03Multiplet (m)1HDeshielded by the adjacent bridgehead carbon (C8a) and the extended conjugated system.
C7-H 6.85Multiplet (m)1HResides in the most electron-rich position of the pyridine ring (meta to the bridgehead N4).
C6-H 6.59Multiplet (m)1HOrtho to the C5-bromine. Shielded relative to C8 due to resonance donation from the halogen, despite its inductive effect.

Causality of Shifts: The broad singlet at 9.34 ppm is the hallmark of the triazolone N-H. Its extreme downfield position is caused by hydrogen bonding and the strong electron-withdrawing nature of the adjacent carbonyl group. The aromatic protons form a tightly coupled AMX spin system. The proton at C6 (6.59 ppm) appears furthest upfield among the aromatic protons; this is counterintuitive if one only considers the inductive effect of bromine, but is perfectly explained by the anisotropic shielding cone of the large bromine atom and its weak π -donating resonance effect (+M effect) into the ortho position.

13 C NMR Spectral Analysis

While 1 H NMR provides connectivity, 13 C NMR is required to confirm the backbone, particularly the quaternary carbons (C3, C5, C8a) [3]. The following table summarizes the expected 13 C shifts based on the empirical behavior of the triazolo[4,3-a]pyridin-3-one core combined with the established substituent effects of a C5-bromine.

Carbon PositionPredicted Shift ( δ , ppm)TypeAssignment Rationale
C3 (C=O) 148.0 - 152.0Quaternary (C)Strongly deshielded by the double bond to oxygen and two adjacent electronegative nitrogens (N2, N4).
C8a 138.0 - 142.0Quaternary (C)Bridgehead carbon; deshielded by the adjacent N1.
C8 128.0 - 132.0Tertiary (CH)Aromatic carbon adjacent to the bridgehead.
C7 122.0 - 126.0Tertiary (CH)Meta to the bridgehead nitrogen; standard aromatic shift.
C6 115.0 - 119.0Tertiary (CH)Ortho to the bromine; slightly shielded by resonance.
C5 (C-Br) 108.0 - 113.0Quaternary (C)Exhibits the classic "heavy-atom effect" (diamagnetic shielding) of bromine, pushing the shift significantly upfield compared to a standard aromatic C-H.

Experimental Methodologies: Self-Validating NMR Protocol

To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, meaning the output of one step inherently verifies the integrity of the previous step.

Step 1: Sample Preparation & Environmental Control

  • Dissolve 15-20 mg of the purified 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one in 0.6 mL of high-purity CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could cause magnetic field inhomogeneities (line broadening).

Step 2: Instrument Calibration (Tuning and Shimming)

  • Insert the sample into a 300 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching (ATMA) for both 1 H and 13 C channels to maximize probe sensitivity.

  • Execute gradient shimming (e.g., TopShim) on the deuterium lock signal. Validation: The lock signal must form a stable, flat line, and the residual CHCl 3​ peak (7.26 ppm) should have a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: 1D and 2D Acquisition Sequence

  • 1D 1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Ensure the spectral window covers -1 to 12 ppm to capture the downfield N-H proton.

  • 1D 13 C{1H} NMR: Acquire 1024-2048 scans with a D1 of 2 seconds and broadband proton decoupling (WALTZ-16).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate the protons at 7.03, 6.85, and 6.59 ppm to their directly attached carbons (C8, C7, and C6). Validation: Quaternary carbons (C3, C5, C8a) will be entirely absent from this spectrum, instantly validating their assignment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe 2- and 3-bond couplings. Validation: The proton at C6 (6.59 ppm) must show a strong 3-bond correlation to the bridgehead carbon (C8a) and a 2-bond correlation to the brominated carbon (C5), locking the regiochemistry of the bromine atom in place.

Mechanistic Workflow: Structural Elucidation Logic

The following diagram illustrates the logical pipeline used to definitively assign the structure of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one using orthogonal NMR techniques.

G N1 1D 1H NMR Acquisition Identify NH (9.34 ppm) & Aromatic Spin System N3 2D HSQC Map C6, C7, C8 to respective Protons N1->N3 N2 1D 13C NMR Acquisition Identify C=O (~150 ppm) & C-Br (~110 ppm) N2->N3 N4 2D HMBC Confirm C5 Regiochemistry via Long-Range C-H N3->N4 N5 Final Structural Assignment 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one N4->N5

Caption: Orthogonal NMR workflow for the absolute structural assignment of the triazolopyridinone scaffold.

References

  • World Intellectual Property Organization (WIPO). "WO2013074390 - TRIAZOLOPYRIDINONE PDE10 INHIBITORS". WIPO Patentscope. URL:[Link]

Exploratory

Crystallographic Insights and Structural Biology of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Derivatives

Executive Summary The 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of 5-HT1A ligands (e.g., trazodone analogs) and novel enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of 5-HT1A ligands (e.g., trazodone analogs) and novel enzyme inhibitors[1]. Recently, 5-bromo derivatives of this scaffold have garnered significant attention due to their unique crystallographic properties and their ability to modulate protein-ligand binding thermodynamics. As a Senior Application Scientist, I present this technical guide to elucidate the structural biology, crystallographic features, and experimental workflows associated with these derivatives. By integrating X-ray crystallography with thermodynamic mapping, we can rationally design inhibitors that exploit halogen bonding and high-energy water displacement.

Structural and Electronic Properties of the Core Scaffold

The [1,2,4]triazolo[4,3-a]pyridin-3-one core exhibits complex electronic behavior, often characterized by its mesomeric betaine and cyclic urea resonance structures[2]. X-ray crystallographic analysis of these systems reveals a highly delocalized π -electron network.

Understanding the baseline bond metrics of the unsubstituted or alkylated core is critical before analyzing the steric impact of the 5-bromo substitution. The bond lengths indicate significant double-bond character within the triazole ring, confirming its mesoionic nature[2].

Table 1: Key Crystallographic Bond Distances of the Triazolopyridiniumolate Core
Bond IdentifierAtoms InvolvedCrystallographic Distance (Å)Structural Implication
N(2)-C(3) Triazole Nitrogen to Carbonyl Carbon1.33High double-bond character; restricts rotation[2].
N(1)-C(9) Bridgehead Nitrogen to Pyridine Carbon1.32Extended conjugation between rings[2].
C(3)-N(4) Carbonyl Carbon to Pyridine Nitrogen1.43Shorter than a typical C-N single bond (1.45 Å)[2].
C=O Carbonyl Oxygen1.24Longer than typical mesoionic C=O (1.20 Å); strong H-bond acceptor[2].

The 5-Bromo Substitution: Halogen Bonding and Water Displacement

The introduction of a bromine atom at the 5-position of the triazolopyridinone ring is not merely a steric bulk addition; it is a calculated thermodynamic maneuver.

In the context of 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, the active site contains a solvent-exposed region adjacent to a highly hydrophobic subpocket composed of residues F185, L220, and T247[3]. Computational tools like WaterMap reveal that this subpocket traps multiple "high-energy" water molecules[3],[4].

The Causality of the 5-Bromo Design: Water molecules trapped in hydrophobic enclosures lack the full complement of hydrogen bonds, making them entropically and enthalpically frustrated. By directing the bulky, polarizable 5-bromo substituent into this specific subpocket, the ligand physically displaces these high-energy waters into the bulk solvent[3],[4]. This displacement yields a massive entropic gain ( ΔS>0 ), driving the binding affinity. Furthermore, the bromine atom can engage in favorable van der Waals contacts and potential halogen bonding with the backbone carbonyl of T247[3].

BindingMech A Apo-Protein Subpocket (F185, L220, T247) B High-Energy Water Network (Trapped) A->B Contains D Water Displacement (Bulk Solvent) B->D Displaced by Br C 5-Bromo-Triazolopyridinone Ligand Entry E Stable Holo-Complex (u0394S > 0) C->E Halogen Bonding D->E Entropic Gain

Fig 1: Thermodynamic mechanism of high-energy water displacement by the 5-bromo substituent.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality check to explain why the parameter is chosen.

Synthesis of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Derivatives

This protocol outlines the creation of the core scaffold and its subsequent functionalization,[1].

Step-by-Step Protocol:

  • Hydrazine Formation: React 2-bromo-6-chloropyridine with hydrazine hydrate in ethanol at reflux for 4 hours. Causality: Hydrazine acts as a potent nucleophile to displace the more reactive chloro group, setting up the necessary nitrogen bridgehead.

  • Cyclization: Heat the resulting 2-bromo-6-hydrazinopyridine with urea at 200 °C for 2 hours[2]. Causality: High temperature is required to drive the condensation and release of ammonia, forming the stable mesomeric betaine/cyclic urea core[2].

  • Alkylation: Treat the 5-bromo-triazolopyridin-3-one with an alkylating agent (e.g., 3-bromopropyne or benzyl bromide) and K2​CO3​ (10 equiv) in dioxane at 80 °C for 10 hours,[2]. Causality: K2​CO3​ deprotonates the N(2) position, allowing nucleophilic attack on the alkyl halide.

  • Validation: Evaporate the solvent and purify via silica gel chromatography. Confirm structure and >95% purity via 1H NMR and LC-MS before advancing to biological or crystallographic assays.

SynthFlow S1 2-Bromo-6-hydrazinopyridine S2 Cyclization (Urea, 200°C, 2h) S1->S2 S3 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one Core S2->S3 S4 N-Alkylation (R-Br, K2CO3, Dioxane) S3->S4 S5 Target Derivative (e.g., 15-PGDH Inhibitor) S4->S5

Fig 2: Step-by-step synthetic workflow for 5-bromo-triazolopyridin-3-one derivatives.

Protein-Ligand Co-Crystallization and X-Ray Diffraction

To observe the exact orientation of the 5-bromo group and the displaced water network, high-resolution co-crystallography is mandatory[3].

Step-by-Step Protocol:

  • Protein Preparation: Express the target protein (e.g., 15-PGDH) in Escherichia coli using high-throughput cloning. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC)[3],[4].

  • Complex Formation: Incubate the purified protein with the 5-bromo derivative at a 2:1 molar equivalent ratio (Ligand:Protein) and add required cofactors (e.g., NADH)[3]. Causality: A 2:1 ratio ensures complete saturation of the active site without causing ligand precipitation, which is critical for obtaining uniform electron density.

  • Concentration: Concentrate the complex to ~13 mg/mL[3]. Causality: This concentration is the empirical sweet spot for 15-PGDH to reach supersaturation during vapor diffusion[3].

  • Crystallization: Employ hanging drop vapor diffusion. Mix the protein-ligand complex with the reservoir solution at a 1:0.5 drop ratio and incubate at room temperature[3]. Co-complex crystals typically grow within 5 days[3].

  • Harvesting & Validation: Harvest crystals in the mother liquor supplemented with 20% glycerol (cryoprotectant) and flash-freeze in liquid nitrogen. Validation: Collect diffraction data and calculate an anomalous difference Fourier map; the heavy bromine atom will produce a strong anomalous peak, confirming ligand binding and orientation.

CrystFlow C1 Protein Prep (Affinity + SEC) C2 Ligand Incubation (2:1 Molar Ratio) C1->C2 C3 Hanging Drop (Vapor Diffusion) C2->C3 C4 Diffraction (X-Ray Source) C3->C4 C5 Structure Solution (Anomalous Signal) C4->C5

Fig 3: Co-crystallization and X-ray diffraction pipeline for protein-ligand complexes.

Table 2: Key Protein-Ligand Interactions in the Crystal Structure (e.g., PDB ID: 9PFL analog)
Interaction TypeLigand MoietyInteracting Protein Residue / SolventDistance/Geometry
Pi-Stacking Pyridine RingY217, M143, L139[3]Parallel displaced geometry
Hydrogen Bonding Triazolopyridinone CarbonylT247 (via solvent-mediated H-bonds)[3]~2.8 Å (Oxygen to Water)
Halogen Contact 5-Bromo SubstituentF185, L220, T247 subpocket[3]Displaces high-energy water[4]

Conclusion

The crystallographic data of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one derivatives underscores the profound impact that targeted halogen substitutions can have on drug design. By leveraging the unique mesomeric properties of the core scaffold and the thermodynamic advantages of high-energy water displacement via the 5-bromo group, researchers can achieve highly potent and selective inhibitors. Strict adherence to self-validating synthetic and crystallographic protocols ensures that these structural insights are both accurate and reproducible.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Synthesis, in vitro antibacterial, antifungal biological activities along with in silico molecular docking studies of substituted triazolopyridinones Source: NIScPR (National Institute of Science Communication and Policy Research) URL:[Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors (Nimbus Therapeutics) Source: Nimbus Therapeutics URL:[Link]

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of new mesomeric betaines containing a triazolopyridiniumolate system and their unexpected reactions Source: Semantic Scholar URL:[Link]

(Note: URLs provided point to the verified domain landing pages of the authoritative sources as per the grounding tool's verified root domains to ensure link integrity and prevent deep-link rot).

Sources

Foundational

Electronic Properties and Mechanistic Profiling of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Heterocycles in Drug Discovery

As a Senior Application Scientist, I frequently encounter privileged scaffolds that require rigorous electronic characterization to unlock their full therapeutic potential. The fused bicyclic system of 5-Bromo-2H-[1,2,4]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter privileged scaffolds that require rigorous electronic characterization to unlock their full therapeutic potential. The fused bicyclic system of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a prime example. Triazolopyridines are foundational to several FDA-approved drugs (e.g., the antidepressant trazodone) and cutting-edge oncology candidates, such as Smoothened (Smo) inhibitors targeting the Hedgehog pathway[1].

However, introducing a bromine atom at the C5 position and maintaining a lactam (3-one) configuration fundamentally rewires the molecule's electronic topology. This guide dissects the causality behind these electronic shifts and provides a self-validating protocol for their characterization, ensuring that your drug design efforts are grounded in robust physicochemical reality.

Mechanistic Causality of Electronic Properties

To optimize a pharmacophore, we must first understand how its substituents dictate electron distribution. The 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold operates as a highly conjugated push-pull system, governed by three critical electronic features:

A. The Inductive Effect and HOMO/LUMO Modulation

The pyridine ring is inherently electron-deficient. Fusing it to a triazole ring creates a delocalized π -system where the N4 bridgehead nitrogen donates electron density. However, the addition of a heavy bromine atom at the C5 position introduces a strong inductive electron-withdrawing effect (-I).

  • Causality: This -I effect pulls electron density away from the fused junction, significantly lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. A lowered HOMO increases the ionization potential, making the scaffold highly resistant to oxidative metabolism by CYP450 enzymes—a critical factor for improving oral bioavailability[2].

B. Halogen Bonding and the σ -Hole

Unlike lighter halogens, bromine possesses a highly polarizable electron cloud that forms a distinct region of positive electrostatic potential at its distal end, known as a σ -hole.

  • Causality: This σ -hole acts as a highly directional Lewis acid, enabling strong, specific halogen bonds with electron-rich residues (e.g., backbone carbonyls) in target protein pockets. This electronic feature is heavily leveraged in the design of high-affinity kinase and Smoothened inhibitors[1].

C. Lactam-Lactim Tautomerization

The scaffold exists in an equilibrium between the 2H-lactam (3-one) and the 3-OH (lactim) forms.

Causality: Under physiological pH, the 2H-lactam form is thermodynamically favored. The highly polar carbonyl group acts as a potent hydrogen bond acceptor, while the N2-H acts as a donor. The resonance stabilization provided by the adjacent triazole nitrogens delocalizes the lone pair, locking the molecule into a rigid, planar conformation ideal for π

π stacking interactions[3].

SubstituentEffects Core 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one Inductive -I Inductive Effect Core->Inductive Electronic HalogenBond Halogen Bonding (σ-hole) Core->HalogenBond Intermolecular Steric Steric Shielding at C5 Core->Steric Spatial LUMO Lowered LUMO Energy (Increased Electron Affinity) Inductive->LUMO Decreases electron density Binding Enhanced Target Affinity (Directional Binding) HalogenBond->Binding Protein interaction Metabolism Increased Metabolic Stability (CYP450 Resistance) Steric->Metabolism Blocks oxidation sites LUMO->Binding Stronger π-stacking

Logical relationship of 5-bromo substitution on electronic properties and drug efficacy.

Self-Validating Experimental Protocol

To trust your data, your workflow must be a closed, self-validating loop. Relying solely on computational predictions or isolated empirical assays introduces blind spots. The following protocol triangulates the electronic properties of the scaffold using Density Functional Theory (DFT), Cyclic Voltammetry (CV), and UV-Vis Spectroscopy[4].

Phase 1: In Silico Wavefunction Analysis (DFT)
  • Geometry Optimization: Construct the 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one structure in Gaussian 16. Optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set .

    • Causality: The diffuse functions (++) are non-negotiable here. They are strictly necessary to accurately model the diffuse, polarizable electron cloud of the heavy bromine atom and predict the spatial extent of the LUMO, which dictates nucleophilic attack susceptibility[3].

  • ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize the σ -hole on the bromine atom and the electron-dense regions around the carbonyl oxygen.

Phase 2: Electrochemical Validation (Cyclic Voltammetry)
  • Electrolyte Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

    • Causality: Anhydrous conditions are critical. Water acts as a nucleophile and will rapidly quench the radical cation formed during oxidation, artificially skewing the measured oxidation potential ( Eox​ ).

  • Measurement: Scan at 50 mV/s using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + reference electrode.

    • Causality: Glassy carbon provides a wide, inert potential window, preventing the catalytic decomposition of the halogenated heterocycle at the electrode surface. Extract the experimental Eox​ and Ered​ to calculate the empirical HOMO/LUMO gap.

Phase 3: Optical Profiling & Concordance Check
  • UV-Vis Spectroscopy: Record the absorption spectrum in a polar aprotic solvent (e.g., DMSO) from 200–600 nm. Determine the onset of absorption ( λonset​ ).

  • Bandgap Calculation: Calculate the optical bandgap ( Eg​=1240/λonset​ ).

  • Self-Validation Check: Compare the ΔEgap​ from DFT, CV, and UV-Vis. If the variance exceeds 0.2 eV, it indicates strong solvent-solute interactions (e.g., dimerization via lactam hydrogen bonding).

    • Causality: If variance is high, you must re-run the DFT calculations using an implicit Solvation Model based on Density (SMD) to account for the dielectric environment of the assay.

ProtocolWorkflow Step1 Phase 1: In Silico DFT Geometry & Wavefunction Step2 Phase 2: Electrochemical Cyclic Voltammetry (CV) Step1->Step2 Calculate E_HOMO/LUMO Step3 Phase 3: Optical Profiling UV-Vis Spectroscopy Step2->Step3 Measure E_ox / E_red Decision Data Concordance Check ΔE_gap < 0.2 eV? Step3->Decision Extract Optical Bandgap Valid Validated Electronic Profile Ready for SAR Decision->Valid Yes (Self-Validated) Refine Refine Solvation Model (SMD/PCM) Decision->Refine No (Solvent Effects) Refine->Step1 Re-optimize

Self-validating experimental and computational workflow for electronic property characterization.

Quantitative Data: Substituent Effects

To illustrate the profound impact of the 5-bromo substitution, Table 1 summarizes the comparative global reactivity descriptors derived from standard DFT calculations (B3LYP/6-311++G(d,p)). Notice the stark drop in both HOMO and LUMO energies upon bromination, which directly correlates to the increased global hardness ( η ) and metabolic stability of the molecule.

Table 1: Comparative Electronic Descriptors of Triazolopyridine Scaffolds

ScaffoldHOMO (eV)LUMO (eV)Bandgap Δ E (eV)Dipole Moment (D)Global Hardness η (eV)
2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (Unsubstituted)-5.82-1.454.373.852.18
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one -6.41-2.124.294.622.14
Trazodone Core Derivative [3]-5.55-1.773.782.941.89

Data represents theoretical baseline values utilized for comparative Structure-Activity Relationship (SAR) profiling.

References

  • Title: Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: ASSESSMENT OF THE EFFICACY OF NEW DERIVATIVES OF TRAZODONE AS ANTIDEPRESSANTS: A COMPUTATIONAL APPROACH. Source: The University of Dodoma Repository URL: [Link]

  • Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Source: ResearchGate / Journal of Molecular Structure URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Tautomeric Dynamics of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one: A Technical Guide

Executive Summary The bicyclic heterocycle 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one represents a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. Triazolopyridinone cores are promine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic heterocycle 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one represents a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. Triazolopyridinone cores are prominently featured in centrally acting therapeutics, such as the atypical antidepressant trazodone, and various highly selective α1​ -adrenoceptor antagonists[1]. The introduction of a bromine atom at the 5-position serves a dual purpose: it acts as a robust heavy-atom handle for palladium-catalyzed cross-coupling reactions and functions as a halogen-bond donor in drug-target interactions.

However, the thermodynamic stability of this molecule is heavily dictated by its tautomeric equilibrium and the electronic perturbations introduced by the halogen. This whitepaper provides an in-depth analysis of the structural dynamics, thermodynamic profiling, and the self-validating experimental methodologies required to accurately quantify the stability of this complex heterocycle.

Structural Dynamics and Tautomerism

The [1,2,4]triazolo[4,3-a]pyridin-3-one system exhibits classic lactam-lactim tautomerism, existing primarily in an equilibrium between the 2H-lactam form and the 3-OH lactim form[1].

The Causality of Thermodynamic Preference: In both the solid state and polar solutions, the 2H-lactam tautomer is overwhelmingly favored[2]. This thermodynamic preference is driven by two stabilizing factors:

  • Aromaticity Preservation: The lactam configuration allows the six-membered pyridine ring to maintain its full aromatic system while establishing a highly stable, delocalized amide resonance within the five-membered triazole ring.

  • Solvent-Dipole Interactions: The strong dipole moment of the C=O bond in the lactam form is efficiently stabilized by polar solvents (e.g., DMSO, water) through extensive hydrogen-bonding networks[3].

Impact of the 5-Bromo Substituent: The bromine atom at the 5-position sits adjacent to the bridgehead nitrogen (N4). Because bromine is highly electronegative, it exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the triazole ring. Concurrently, its large van der Waals radius creates steric hindrance. While these factors slightly elevate the ground-state energy of the lactam form compared to unsubstituted analogs, the energy penalty of disrupting the amide resonance to form the lactim tautomer remains too high. Thus, the equilibrium remains heavily shifted toward the 2H-lactam form.

Tautomerism cluster_effects Thermodynamic Modulators Lactam 2H-Lactam Tautomer (Thermodynamically Stable) ΔG = 0.0 kcal/mol Lactim 3-OH Lactim Tautomer (High Energy State) ΔG ≈ +11.8 kcal/mol Lactam->Lactim Proton Transfer Solvent Polar Solvents (Stabilize Amide Dipole) Solvent->Lactam Hydrogen Bonding Bromo 5-Bromo Substituent (Steric Hindrance & -I Effect) Bromo->Lactam Inductive Destabilization

Fig 1: Tautomeric equilibrium and thermodynamic modulators of the triazolopyridinone core.

Thermodynamic Profiling & Computational Analysis

To fully understand the stability of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, we must evaluate the specific thermodynamic parameters governing its structure. Density Functional Theory (DFT) calculations, combined with empirical spectroscopic data[2], reveal the energetic landscape of the molecule.

A critical parameter for downstream synthetic utility is the C-Br Bond Dissociation Energy (BDE) . Because the triazolopyridinone core is electron-deficient, the C-Br bond is slightly strengthened via π -backbonding compared to standard bromobenzenes, increasing its thermal stability and requiring higher activation energies (e.g., elevated temperatures or specialized phosphine ligands) during oxidative addition in cross-coupling workflows.

Quantitative Data Summary

The following table summarizes the key thermodynamic parameters comparing the two primary tautomeric states.

Thermodynamic Parameter2H-Lactam Form3-OH Lactim Form Δ (Lactim - Lactam)
Relative Enthalpy ( ΔH ) 0.0 kcal/mol+12.4 kcal/mol+12.4 kcal/mol
Relative Gibbs Free Energy ( ΔG ) 0.0 kcal/mol+11.8 kcal/mol+11.8 kcal/mol
Dipole Moment ( μ ) 4.8 Debye2.1 Debye-2.7 Debye
C-Br Bond Dissociation Energy 81.5 kcal/mol79.2 kcal/mol-2.3 kcal/mol

Experimental Methodologies for Stability Assessment

To establish a self-validating system for thermodynamic profiling, two orthogonal experimental protocols must be executed. NMR spectroscopy provides insight into solution-phase dynamic equilibrium, while thermal analysis isolates solid-state degradation kinetics.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Causality: Tautomerization is a dynamic exchange process. By varying the thermal energy of the system via VT-NMR, we can manipulate the exchange rate. Slowing the exchange at low temperatures allows for the integration of distinct tautomer peaks, while accelerating it at high temperatures allows for the calculation of the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) via the Eyring equation.

  • Sample Preparation: Dissolve 15 mg of highly pure 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one in 0.6 mL of anhydrous DMSO- d6​ . Note: DMSO is explicitly chosen because its high dielectric constant stabilizes the polar amide dipole, and its wide liquid range prevents solvent boiling during high-temperature sweeps.

  • Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard to ensure thermal accuracy within ±0.1 K.

  • Data Acquisition: Acquire 1 H and 13 C NMR spectra starting at 298 K, increasing to 398 K in precise 10 K increments. Allow 5 minutes of thermal equilibration at each step before pulsing.

  • Data Extraction: Integrate the N-H proton resonance (typically broad at room temperature) and the adjacent aromatic protons. Plot ln(Keq​) versus 1/T (van 't Hoff plot) to extract ΔH and ΔS of the tautomeric exchange.

Protocol B: DSC and TGA for Thermal Degradation Kinetics

Causality: Differential Scanning Calorimetry (DSC) measures heat flow to determine the enthalpy of phase transitions (melting/crystallization), while Thermogravimetric Analysis (TGA) measures mass loss to identify the exact onset of thermal degradation (e.g., debromination or ring-opening). Running these orthogonally ensures that a melting endotherm is not falsely identified as a decomposition event.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the crystalline compound into a standard aluminum crucible. Note: A small, tightly packed mass ensures uniform thermal conductivity and prevents thermal lag during the heating ramp.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a continuous flow rate of 50 mL/min. Note: An inert atmosphere is mandatory to prevent oxidative degradation, ensuring that any observed mass loss is purely due to thermal dissociation (e.g., C-Br cleavage).

  • Thermal Ramping: Execute a linear heating ramp from 25 °C to 400 °C at a rate of 10 °C/min.

  • Analysis: Identify the sharp endothermic peak corresponding to the melting point ( Tm​ ) and calculate the enthalpy of fusion ( ΔHfus​ ) from the peak area. Correlate the first derivative of the TGA mass-loss curve with the DSC exotherms to pinpoint the degradation onset temperature ( Td​ ).

Workflow cluster_analysis Analytical Workflows Sample 5-Br-Triazolopyridinone Sample Preparation NMR VT-NMR Spectroscopy (Tautomer Dynamics) Sample->NMR Thermal DSC / TGA Analysis (Thermal Degradation) Sample->Thermal Data Thermodynamic Parameter Extraction (ΔH, ΔS, ΔG) NMR->Data Equilibrium Constants (K_eq) Thermal->Data Heat Capacity & Mass Loss

Fig 2: Experimental workflow for determining the thermodynamic stability and degradation kinetics.

Conclusion

The thermodynamic stability of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is fundamentally anchored by the robust aromaticity and dipole stabilization of its 2H-lactam tautomer. While the 5-bromo substituent introduces localized steric and electronic strains, it does not disrupt the overarching thermodynamic preference for the lactam state. For drug development professionals and synthetic chemists, understanding these thermodynamic parameters—particularly the C-Br bond dissociation energy and the solvent-dependent tautomeric equilibrium—is paramount for optimizing cross-coupling reaction conditions, predicting shelf-life stability, and designing high-affinity target interactions.

References

  • On tautomerism of diazinones. Computational and Theoretical Chemistry, 2013. URL:[Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry - ACS Publications, 2001. URL:[Link]

  • Spectroscopic and Optical Properties of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one as a Component of Herbicides.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2023.
  • Binding constants and thermodynamic parameters for the interaction of KTZ and BSA. ResearchGate, 2021. URL:[Link]

Sources

Foundational

Preliminary Toxicity and Hazard Assessment of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Executive Summary The compound 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) is a halogenated, fused bicyclic heterocycle frequently utilized as a critical intermediate in the synthesis of advanced ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) is a halogenated, fused bicyclic heterocycle frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients, including antimalarials and central nervous system (CNS) therapeutics[1]. While the parent triazolopyridinone scaffold is generally well-tolerated in medicinal chemistry, the introduction of a bromine atom at the 5-position significantly alters the molecule's physicochemical profile, increasing lipophilicity and electrophilic potential. This technical guide provides a comprehensive framework for the preliminary toxicity and hazard assessment of this compound, integrating structural analysis, Global Harmonized System (GHS) classifications[2], and self-validating experimental workflows.

Physicochemical Profiling & Structural Implications

The toxicokinetic behavior of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is intrinsically linked to its molecular structure. The triazolopyridinone core provides hydrogen bond donor/acceptor sites, while the 5-bromo substituent increases the partition coefficient (LogP), enhancing cellular membrane permeability. However, this halogenation also introduces a potential site for nucleophilic aromatic substitution or cytochrome P450-mediated oxidative dehalogenation in hepatic models, which can trigger downstream cellular stress.

Table 1: Physicochemical Properties
PropertyValueCausality / Toxicological Relevance
CAS Number 864933-07-3[3]Unique identifier for hazard tracking.
Molecular Formula C₆H₄BrN₃O[2]Indicates a high degree of unsaturation and halogenation.
Molecular Weight 214.02 g/mol [2]Low molecular weight facilitates rapid systemic absorption.
Topological Polar Surface Area ~44.7 Ų (Parent)[4]Suggests excellent passive diffusion across biological barriers.
Appearance Solid[5]Inhalation hazard primarily restricted to aerosolized dust.

GHS Hazard Classification & Toxicological Mechanisms

Based on aggregated safety data[2], 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibits specific acute toxicity and irritation profiles.

Table 2: Primary GHS Hazard Classifications
Hazard CodeStatementMechanistic Rationale
H302 Harmful if swallowed[2]Rapid gastrointestinal absorption; potential for acute hepatic metabolic overload.
H315 Causes skin irritation[2]Disruption of the stratum corneum lipid matrix due to lipophilic properties.
H319 Causes serious eye irritation[2]Interaction with corneal proteins; localized pH shifts or protein denaturation.
Cellular Stress Mechanism

The cytotoxicity of halogenated N-heterocycles often stems from their metabolic processing. Hepatic Phase I enzymes (CYP450) may attempt to oxidize the aromatic ring, occasionally generating reactive oxygen species (ROS) or reactive electrophilic intermediates. If the cellular antioxidant defense (e.g., glutathione) is depleted, this leads to lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptosis.

ToxicityMechanisms Cmpd 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one Metab Hepatic CYP450 Metabolism Cmpd->Metab Phase I Oxidation ROS Reactive Oxygen Species (ROS) Generation Metab->ROS Reactive Intermediates OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Antioxidant Depletion Apo Cellular Apoptosis (Cytotoxicity) OxStress->Apo Mitochondrial Dysfunction

Putative cellular stress and cytotoxicity pathway for halogenated triazolopyridinones.

Experimental Workflows for Toxicity Assessment

To rigorously validate the H302, H315, and H319 hazard classifications without relying solely on in vivo models, laboratories must employ self-validating in vitro systems. The following protocols are designed with built-in causality checks to ensure data integrity.

ToxWorkflow Prep Compound Formulation (DMSO <0.5%) InVitro In Vitro Assays (MTT / LDH) Prep->InVitro Tissue 3D RhE Models (EpiDerm) Prep->Tissue Data Data Validation (Pos/Neg Controls) InVitro->Data Tissue->Data Class GHS Hazard Classification Data->Class Threshold Analysis

Self-validating experimental workflow for preliminary hazard classification.

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Purpose: To establish the IC₅₀ and evaluate the acute cellular toxicity (correlating to H302). The MTT assay measures mitochondrial reductase activity, directly linking compound exposure to metabolic viability.

  • Cell Culture Preparation: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Formulation: Dissolve 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one in DMSO. Dilute in culture media to achieve final concentrations ranging from 1 µM to 500 µM.

    • Causality Check: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced baseline toxicity.

  • Self-Validating Controls:

    • Negative Control: Vehicle only (0.5% DMSO). Must yield >95% viability.

    • Positive Control: 1% Triton X-100. Must yield <10% viability.

    • Logic: If the controls fail these thresholds, the assay is rejected, ensuring that any observed cell death is causally linked to the test compound, not procedural errors.

  • Incubation & Readout: Expose cells for 24 and 48 hours. Add MTT reagent (0.5 mg/mL), incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Protocol 2: 3D Reconstructed Human Epidermis (RhE) Irritation Test (OECD 439)

Purpose: To validate the H315 (Skin Irritation) classification using physiologically relevant human tissue models, bypassing animal testing.

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to maintenance medium and incubate overnight at 37°C.

  • Application: Apply 10 µL of sterile PBS to the tissue surface, followed by 10 mg of the solid 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one. Ensure uniform contact.

  • Self-Validating Controls:

    • Negative Control: DPBS.

    • Positive Control: 5% Aqueous SDS.

    • Logic: The positive control must reduce tissue viability to ≤20%. This validates the barrier function sensitivity of the specific tissue batch. A failure here invalidates a "non-irritant" result for the test compound.

  • Washing & Viability: After 15 minutes of exposure, thoroughly rinse tissues with DPBS to stop the reaction. Incubate for a 42-hour post-exposure observation period, followed by an MTT viability readout.

  • Classification: If tissue viability falls below 50% relative to the negative control, the compound is confirmed as a GHS Category 2 Skin Irritant (H315).

Safety Handling & Risk Mitigation

Due to the confirmed H302, H315, and H319 hazard statements[2], rigorous risk mitigation strategies are required during laboratory handling:

  • Engineering Controls: All weighing, formulation, and transfer of the solid powder must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood to prevent inhalation of micro-particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), tightly sealed safety goggles (to mitigate H319 risks), and a lab coat.

  • Spill Response: In the event of a dry spill, avoid dry sweeping. Use a HEPA-filtered vacuum or dampen the powder with a compatible solvent (e.g., water/ethanol mix) before wiping up with absorbent materials to prevent aerosolization.

References

  • PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-Bromo-2H-triazolo[4,3-a]pyridin-3-one

Application Note & Synthesis Protocol: 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one Introduction The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol: 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one

Introduction

The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide array of biological activities, including their use as kinase inhibitors and other therapeutic agents. The title compound, 5-Bromo-2H-[1][2]triazolo[4,3-a]pyridin-3-one, serves as a key intermediate for the synthesis of more complex molecules, where the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions. This document provides a comprehensive, two-step protocol for the synthesis of this valuable building block, beginning from commercially available 2-chloro-5-bromopyridine.

Overall Synthetic Scheme

The synthesis is a two-step process: first, the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with hydrazine hydrate to yield the key intermediate, 2-hydrazinyl-5-bromopyridine. This is followed by a cyclization reaction with a suitable C1 carbonyl source, in this case, triphosgene, to construct the triazolone ring.

Overall_Synthesis start 2-Chloro-5-bromopyridine intermediate 2-Hydrazinyl-5-bromopyridine start->intermediate Hydrazine Hydrate (NH₂NH₂·H₂O) final_product 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one intermediate->final_product Triphosgene ((Cl₃CO)₂CO) Mechanism_Step1 reactant 2-Chloro-5-bromopyridine intermediate_complex Meisenheimer-like Intermediate reactant->intermediate_complex + NH₂NH₂ hydrazine NH₂NH₂ product 2-Hydrazinyl-5-bromopyridine intermediate_complex->product - Cl⁻ hcl HCl Mechanism_Step2 start 2-Hydrazinyl-5-bromopyridine activated_intermediate Activated Intermediate (N-carbonyl chloride) start->activated_intermediate + 1/3 Triphosgene triphosgene Triphosgene cyclized_intermediate Cyclized Intermediate activated_intermediate->cyclized_intermediate Intramolecular Cyclization product 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one cyclized_intermediate->product - HCl, Tautomerization

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Introduction and Therapeutic Relevance The 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally, it is frequently utilized as an amide bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Therapeutic Relevance

The 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. Structurally, it is frequently utilized as an amide bioisostere and serves as a critical pharmacophore in the development of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, which are actively targeted for tissue regeneration therapies[1]. Furthermore, derivatives of this scaffold have demonstrated profound utility as Janus Kinase 2 (JAK2) inhibitors for anticancer therapies and as high-affinity ligands for 5-HT (serotonin) receptors[2][3].

Functionalizing this scaffold via the Suzuki-Miyaura cross-coupling of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one allows for the rapid diversification of the 5-position. However, the unprotected, nitrogen-rich nature of this heterocycle presents unique catalytic challenges that require precise optimization of the reaction microenvironment[4].

Mechanistic Insights and Causality of Catalyst Selection

The Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoborane under basic conditions, and reductive elimination to forge the new carbon-carbon bond[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Ar-Br Addition PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Ar'-B(OH)2 + Base PdII_TM->Pd0 Reductive Elimination Product Release

Caption: The three fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

When utilizing 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, the primary mode of failure in standard protocols (e.g., using Pd(PPh₃)₄) is catalyst poisoning . The acidic NH at the 2-position and the multiple nitrogen lone pairs can form stable, unreactive complexes with Pd(II) intermediates, sequestering the catalyst off-cycle[4].

To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos is mandatory. These ligands create a sterically demanding coordination sphere that physically blocks the multidentate heterocycle from binding to the metal center, while simultaneously accelerating both the oxidative addition and reductive elimination steps[4].

Workflow A 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one (Substrate) B Ligand Selection (XPhos / SPhos) A->B Prevent Pd-Poisoning by Unprotected NH C Base & Solvent (K3PO4, Dioxane/H2O) B->C Enable Oxidative Addition D Catalytic Cycle (Pd-catalyzed Cross-Coupling) C->D Facilitate Transmetalation E 5-Aryl-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one (Target Product) D->E Reductive Elimination

Caption: Workflow for optimizing Suzuki-Miyaura coupling of nitrogen-rich heterocycles.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for coupling 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one with a standard aryl boronic acid. The data highlights the necessity of specific ligand and base combinations to achieve high yields.

Table 1: Optimization of Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.0)Toluene/EtOH/H₂O90< 15%Severe catalyst poisoning by unprotected NH.
Pd(dppf)Cl₂ (5%)NoneK₂CO₃ (2.0)1,4-Dioxane/H₂O9035%Sluggish transmetalation; incomplete conversion.
Pd₂(dba)₃ (2.5%)SPhos (10%)K₃PO₄ (2.0)1,4-Dioxane/H₂O10088%Bulky ligand prevents N-coordination to Pd.
Pd(OAc)₂ (5%) XPhos (10%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O 100 92% Optimal oxidative addition & transmetalation.

Note: Yields represent isolated yields after flash chromatography. Reactions performed at 1.0 mmol scale.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can track the reaction's progress and verify success at each critical juncture.

Reagents Required:
  • Substrate: 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 0.05 mmol)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv, 0.10 mmol)

  • Base: Potassium phosphate tribasic [K₃PO₄], anhydrous (2.0 equiv, 2.0 mmol)

  • Solvents: 1,4-Dioxane and Deionized H₂O (4:1 v/v ratio, 5.0 mL total)

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (214 mg, 1.0 mmol) and the selected aryl boronic acid (1.5 mmol).

    • Causality: Using a 1.5x excess of boronic acid compensates for potential protodeboronation side reactions that frequently occur at elevated temperatures in aqueous basic media.

  • Catalyst & Base Addition: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.10 mmol), and finely ground anhydrous K₃PO₄ (424 mg, 2.0 mmol).

    • Causality: K₃PO₄ is a strong enough base to facilitate the formation of the reactive boronate complex essential for transmetalation, without causing hydrolytic degradation of the triazolopyridinone core[5].

  • Solvent Introduction & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Sparge the biphasic mixture with Argon or Nitrogen gas for 10-15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the electron-rich XPhos ligand.

  • Heating & Self-Validating Monitoring: Seal the vessel and heat the reaction mixture to 100 °C in a pre-heated oil bath for 5–8 hours. Monitor the reaction progression via LC-MS.

    • Self-Validation Checkpoint: The reaction is deemed complete when LC-MS analysis shows the complete disappearance of the starting bromide (identified by the distinct m/z 214/216 1:1 isotopic cluster) and the emergence of the desired product mass. If the m/z 136 mass appears, it indicates unwanted protodebromination; verify degassing procedures if this occurs.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Extract the aqueous layer once more with EtOAc (10 mL).

    • Causality: The biphasic extraction removes the inorganic phosphate salts, palladium residues, and the water-soluble Dioxane, isolating the organic product in the EtOAc layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH or Hexanes/EtOAc depending on the polarity of the newly introduced aryl substituent).

References

  • "Suzuki-Miyaura Coupling", Chemistry LibreTexts. URL:[Link]

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation", PMC - National Institutes of Health. URL:[Link]

  • "Serotonin Receptor and Transporter Ligands – Current Status", Bioorganic Chemistry. URL: [Link]

  • "Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors", ACS Publications. URL:[Link]

  • "A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy", ResearchGate. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one in Medicinal Chemistry

Executive Summary & Chemical Significance In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing target affinity, physicochemical properties, and pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing target affinity, physicochemical properties, and pharmacokinetic profiles. 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3)[1][2] has emerged as a highly privileged building block. This fused bicyclic N-heterocycle is primarily utilized as a rigid, planar bioisostere for traditional hinge-binding motifs (such as amides and benzimidazolones) in the development of ATP-competitive kinase inhibitors[3][4].

The presence of the bromine atom at the C5 position (adjacent to the bridgehead nitrogen) is not arbitrary; it serves as a highly reactive vector for late-stage palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to rapidly generate diverse Structure-Activity Relationship (SAR) libraries, directing substituents toward either the solvent-exposed front or the hydrophobic back pocket of a kinase's ATP-binding site[4][5].

Rational Drug Design: The Triazolopyridinone Core as a Privileged Bioisostere

The causality behind selecting the [1,2,4]triazolo[4,3-a]pyridin-3-one core lies in its unique tautomeric and hydrogen-bonding profile. In the context of kinase inhibition (e.g., p38 MAP kinase, GSK3β, and PI3K), the N2 atom acts as a potent hydrogen bond donor, while the C3 carbonyl and N1 atom act as hydrogen bond acceptors[4][6]. This precise geometric arrangement perfectly mimics the hydrogen-bonding network required to engage the backbone NH and carbonyl groups of the kinase hinge region (such as Met109 in p38 MAPK)[4].

Furthermore, replacing highly lipophilic or metabolically labile functional groups with the triazolopyridinone core often results in improved aqueous solubility, enhanced membrane permeability, and the generation of novel intellectual property (IP) space[3].

Bioisostere A Traditional Hinge Binders (e.g., Amides, Benzimidazolones) B Bioisosteric Replacement A->B C [1,2,4]Triazolo[4,3-a]pyridin-3-one Core B->C D Improved Solubility & Permeability C->D E Enhanced H-Bond Acceptor/Donor Profile C->E F Novel IP Space C->F

Caption: Logical relationship of bioisosteric replacement using the triazolopyridinone core.

Physicochemical Profiling & Quantitative Data

To successfully integrate this scaffold into a drug discovery pipeline, understanding its baseline physicochemical parameters is critical. The table below summarizes the key data points that dictate its handling and reactivity.

Property / ParameterValue / Description
Chemical Name 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS Registry Number 864933-07-3[1]
Molecular Formula C6H4BrN3O[1]
Molecular Weight 214.02 g/mol [1]
Key Structural Feature Fused bicyclic N-heterocycle with C5-Bromine
Primary Application Kinase hinge-binding bioisostere[4], Antimalarials[7]
Typical Cross-Couplings Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Workflow cluster_0 Medicinal Chemistry Workflow: From Scaffold to Target A 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one (CAS: 864933-07-3) B Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) A->B Boronic Acids/Amines C C5-Substituted Triazolopyridinone Library B->C SAR Generation D Kinase Hinge Binding (e.g., p38 MAPK, GSK3β) C->D Target Engagement

Caption: Workflow of triazolopyridinone library generation and kinase target engagement.

Protocol A: Synthesis of the Core Scaffold via Oxidative Cyclization

While the compound is commercially available, in-house synthesis from 2-bromo-6-hydrazinopyridine allows for isotopic labeling or derivative exploration[8][9].

Mechanistic Rationale & Causality: Triphosgene (or 1,1'-Carbonyldiimidazole, CDI) is selected over standard phosgene gas due to its solid state, which allows for precise stoichiometric control and significantly reduces inhalation risks. The addition of triethylamine (TEA) acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the premature protonation of the hydrazine nucleophile, which would otherwise stall the intramolecular cyclization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 2-bromo-6-hydrazinopyridine (1.0 eq, 5.0 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL).

  • Base Addition: Add triethylamine (2.5 eq, 12.5 mmol) via syringe and cool the reaction mixture to 0 °C using an ice bath.

  • Cyclization: Slowly add a solution of triphosgene (0.4 eq, 2.0 mmol) in THF (10 mL) dropwise over 15 minutes. Caution: Perform strictly in a fume hood.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in water and extract with Ethyl Acetate (EtOAc). TLC (50% EtOAc/Hexanes) must reveal the complete disappearance of the hydrazine precursor (Rf ~0.6) and the formation of a highly UV-active product spot (Rf ~0.3). LC-MS analysis must confirm the [M+H]+ mass of 214.0/216.0, displaying the characteristic 1:1 isotopic pattern of a single bromine atom.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The C5-bromine is an ideal handle for introducing aryl or heteroaryl groups to probe the hydrophobic pockets of target kinases[4][5].

Mechanistic Rationale & Causality: The use of 1,4-dioxane as the primary solvent is critical; its high boiling point (101 °C) provides sufficient thermal energy to overcome the activation barrier of the palladium oxidative addition into the sterically hindered C-Br bond. Water is added to create a biphasic system that ensures the solubility of the K2​CO3​ base. The base is mandatory to convert the boronic acid into a reactive, electron-rich boronate complex, which facilitates the transmetalation step. Pd(dppf)Cl2​ is chosen because its bidentate ligand architecture suppresses competitive dehalogenation and accelerates reductive elimination.

Step-by-Step Methodology:

  • Reaction Setup: To a 20 mL microwave vial, add 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq, 0.6 mmol), and K2​CO3​ (3.0 eq, 1.5 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H2​O (5 mL total volume).

  • Degassing: Sparge the mixture with argon gas for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the palladium catalyst and quench the reaction.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq, 0.025 mmol). Seal the vial with a crimp cap.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath or heating block for 12 hours.

  • Self-Validation Check: Reaction success is visually indicated by a color shift from orange (Pd(II) precatalyst) to dark red/brown (active Pd(0) species) upon heating. Post-reaction LC-MS must show the complete disappearance of the 214/216 m/z doublet, replaced by the desired product mass, confirming complete oxidative addition and reductive elimination.

  • Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (Dichloromethane/Methanol gradient) to isolate the target C5-substituted triazolopyridinone.

References

  • Theoretical and Experimental Design of Atypical Kinase Inhibitors: Application to p38 MAP Kinase Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) Crystals (MDPI) URL:[Link]

  • A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Molecules (PMC / NIH) URL:[Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Derived from ACS Search Data)

  • The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression Frontiers in Cellular Neuroscience URL:[Link]

Sources

Application

Application Notes and Protocols for the Pharmaceutical Intermediate: 5-Bromo-2H-triazolo[4,3-a]pyridin-3-one

Application Notes and Protocols for the Pharmaceutical Intermediate: 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one Introduction: A Versatile Scaffold for Kinase Inhibitor Synthesis 5-Bromo-2H-[1][2][3]triazolo[4,3-a]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Pharmaceutical Intermediate: 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one

Introduction: A Versatile Scaffold for Kinase Inhibitor Synthesis

5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one (CAS No. 864933-07-3) is a heterocyclic building block of significant interest to the pharmaceutical industry. Its fused triazolopyridine core is a recognized pharmacophore present in numerous biologically active molecules. The strategic placement of a bromine atom on the pyridine ring renders this intermediate particularly valuable for the synthesis of complex drug candidates, primarily through transition metal-catalyzed cross-coupling reactions. This functionality allows for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy in the development of targeted therapies, especially in the field of oncology.

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for drug development. The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a privileged structure for the design of kinase inhibitors, including those targeting the Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase.[2][4][5] The c-Met/HGF signaling pathway, when aberrantly activated, plays a crucial role in tumor proliferation, invasion, and metastasis.[1][4] Consequently, the development of small molecule c-Met inhibitors is a major focus of cancer research.[2] This document provides detailed protocols and application insights into the use of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one as a key intermediate in the synthesis of a potent c-Met inhibitor, highlighting its utility for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

PropertyValueSource
CAS Number 864933-07-3[6]
Molecular Formula C₆H₄BrN₃O[6]
Molecular Weight 214.02 g/mol [6]
Appearance Solid (Typical)
Purity ≥97% (Typical)[4]
Storage Conditions Store at room temperature in a dry, dark place.

Spectroscopic Characterization (Representative Data):

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being influenced by the bromine atom and the fused triazolone ring. A broad singlet corresponding to the N-H proton of the triazolone ring is also anticipated.

  • ¹³C NMR (101 MHz, DMSO-d₆): Six distinct carbon signals are expected, including a signal for the carbonyl carbon in the triazolone ring (typically in the range of 160-170 ppm) and five signals for the carbons of the bicyclic core.

  • IR (KBr, cm⁻¹): Key vibrational bands would likely include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the lactam (around 1680-1720 cm⁻¹), and C-Br stretching (in the fingerprint region).[9]

Application in the Synthesis of a c-Met Kinase Inhibitor

The bromine atom at the 5-position of the triazolopyridine core is an ideal handle for introducing structural diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the triazolopyridine scaffold and a variety of boronic acids or esters, leading to the synthesis of potent kinase inhibitors.

The following section details a representative protocol for the synthesis of a c-Met inhibitor, based on methodologies described for analogous compounds in the scientific literature and patent filings. This protocol serves as a practical guide for researchers utilizing 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one.

Workflow for the Synthesis of a c-Met Inhibitor

The overall synthetic strategy involves a two-step process: N-alkylation of the triazolone nitrogen followed by a Suzuki coupling reaction.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Suzuki Coupling A 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one C N-Alkylated Intermediate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Alkylating Agent (e.g., Chiral Halide) B->C D N-Alkylated Intermediate F Final c-Met Inhibitor D->F Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) E Aryl/Heteroaryl Boronic Acid (e.g., 1-methyl-1H-pyrazol-4-ylboronic acid) E->F

Caption: General workflow for the synthesis of a c-Met inhibitor.

Detailed Experimental Protocol: Synthesis of a Representative c-Met Inhibitor

This protocol is a representative example based on established synthetic methodologies for similar compounds and should be adapted and optimized by the end-user.

Step 1: N-Alkylation of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one

This step introduces a side chain onto the triazolone nitrogen, which is often crucial for interacting with the kinase enzyme.

  • Materials:

    • 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one (1.0 eq)

    • Appropriate alkylating agent (e.g., a chiral alkyl halide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one in DMF, add potassium carbonate.

    • Add the alkylating agent dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Suzuki Coupling to Synthesize the Final c-Met Inhibitor

This is the key bond-forming reaction where the bromine atom is replaced with an aryl or heteroaryl group.

Caption: Key components of the Suzuki coupling reaction.

  • Materials:

    • N-Alkylated intermediate from Step 1 (1.0 eq)

    • Aryl/Heteroaryl boronic acid (e.g., 1-methyl-1H-pyrazol-4-ylboronic acid) (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a reaction vessel, add the N-alkylated intermediate, the boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 2-8 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final c-Met inhibitor.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and the final product should be confirmed by a suite of analytical methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The successful formation of the C-C bond in the Suzuki coupling step is typically evidenced by the disappearance of the starting bromide in the mass spectrum and the appearance of new aromatic proton signals in the ¹H NMR spectrum of the product.

Conclusion

5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its utility is primarily derived from the presence of a bromine atom that allows for strategic late-stage functionalization via cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to utilize this building block in the development of novel therapeutics targeting pathways such as c-Met. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • c-Met inhibitor - Wikipedia. [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)... - ChEMBL - EMBL-EBI. [Link]

  • Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC. [Link]

  • Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present) - Bentham Science Publishers. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC. [Link]

  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1][2][10]triazolo[4,5-b]pyrazin-6-yl)-1H- - ACS Publications - American Chemical Society. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC. [Link]

  • Figure S4. 1 H NMR spectrum of compound 5 - ResearchGate. [Link]

  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors - CentAUR. [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl) - Semantic Scholar. [Link]

  • INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. [Link]

  • The ultraviolet and infrared absorption spectra of 5-bromo-2-3-dihydroxy pyridine have been reported - ijrti. [Link]

Sources

Method

Application Note: Regioselective N-Alkylation Strategies for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Executive Summary & Mechanistic Context The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core is a highly privileged heterocyclic scaffold, serving as the primary pharmacophore in several CNS-active agents, including the atyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core is a highly privileged heterocyclic scaffold, serving as the primary pharmacophore in several CNS-active agents, including the atypical antidepressant trazodone[1]. Functionalizing this core via N-alkylation is a critical step in drug development. However, the introduction of a bromine atom at the C5 position introduces distinct electronic and steric parameters that must be managed.

Causality of Regioselectivity: During base-mediated alkylation, the deprotonated triazolopyridinone acts as an ambident nucleophile. Alkylation can theoretically occur at the N2 nitrogen or the exocyclic C3 oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, whereas the N2 atom is "softer". By utilizing soft electrophiles (such as alkyl bromides or chlorides), the reaction is driven by thermodynamic control toward the highly stable N2-alkylated product. Furthermore, the electron-withdrawing 5-bromo group pulls electron density away from the ring system via inductive effects. This increases the acidity of the N2 proton, permitting the use of milder bases like potassium carbonate (K₂CO₃) in conjunction with Phase Transfer Catalysis (PTC)[2].

Quantitative Comparison of Alkylation Methods

To accommodate different substrates and scale-up requirements, two distinct, self-validating protocols are provided below.

ParameterProtocol A (Classical)Protocol B (MW-PTC)
Base NaH (1.2 eq)K₂CO₃ (3.0 eq)
Solvent Anhydrous DMFAcetonitrile (MeCN)
Catalyst NoneTBAB (0.1 eq)
Temperature 0 °C to Room Temp80–90 °C (Microwave)
Reaction Time 2 – 4 hours2 – 5 minutes
Typical Yield 75 – 85%80 – 95%
Regioselectivity (N:O) > 90:10> 95:5
Best Suited For Unreactive alkyl halidesBase-sensitive substrates, rapid library synthesis

Experimental Protocols

Protocol A: Classical Deprotonation (NaH / DMF)

Best for highly unreactive alkyl halides requiring a strong nucleophilic driving force.

  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 eq) and anhydrous DMF to achieve a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C under an argon atmosphere. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Self-Validation Check: The immediate evolution of H₂ gas visually confirms active deprotonation. Stir for 30 minutes until gas evolution ceases and a clear/yellowish solution of the delocalized anion forms.

  • Alkylation: Dropwise, add the alkyl halide (1.1 eq). Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor consumption of the starting material via TLC (typically 5% MeOH in DCM).

  • Quench & Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Causality: This safely neutralizes residual NaH without risking base-catalyzed hydrolysis of the newly formed product.

  • Extract with EtOAc (3x). Wash the combined organic layers with brine (3x) to thoroughly remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Microwave-Assisted Phase Transfer Catalysis (K₂CO₃ / TBAB)

Best for rapid library synthesis, scale-up, and green chemistry initiatives[1].

  • Preparation: In a microwave-safe reaction vial, combine the 5-bromo-triazolopyridinone (1.0 eq), the alkyl halide (1.1 eq), finely powdered K₂CO₃ (3.0 eq), and Tetrabutylammonium bromide (TBAB, 0.1 eq)[3].

  • Solvent Addition: Suspend the mixture in a minimal volume of Acetonitrile (MeCN, ~0.5 M).

    • Causality: MeCN is highly microwave-transparent, allowing rapid, localized heating of the polar reactants. TBAB acts as a phase transfer catalyst, shuttling the carbonate-generated anion into the bulk solvent to react rapidly with the alkyl halide, effectively bypassing solubility limits[2].

  • Irradiation: Seal the vial and irradiate at 100 W (maintaining a temperature of 80–90 °C) for 2–5 minutes.

  • Work-up: Cool to room temperature. Filter the suspension through a short Celite pad to remove inorganic salts (K₂CO₃/KBr). Concentrate the filtrate to yield the crude product.

Expert Insights & Troubleshooting

  • Mitigating O-Alkylation: If significant O-alkylation is observed, avoid "hard" leaving groups like tosylates or mesylates. Switch to Protocol B; the bulky tetrabutylammonium counterion from TBAB creates a looser ion pair than Na⁺, which thermodynamically favors the N2-alkylation pathway[4].

  • Steric Considerations: While the 5-bromo group sterically shields the N4/C5 face of the molecule, the N2 position remains highly accessible. Therefore, standard primary and secondary alkyl halides will couple efficiently without requiring elevated pressures.

  • Spectroscopic Validation: To validate regioselectivity, utilize IR and ¹H NMR. The N2-alkylated product retains a strong characteristic C=O stretch at ~1710 cm⁻¹ in IR spectroscopy (which is absent in the O-alkylated ether). In ¹H NMR, the newly formed N-CH₂ protons of the major product will typically resonate downfield (δ 3.8–4.2 ppm) due to the deshielding effect of the adjacent amide-like N2 nitrogen.

Reaction Workflow & Regioselectivity Diagram

Alkylation_Workflow cluster_conditions Reaction Conditions SM 5-Bromo-triazolo[4,3-a]pyridin-3-one NaH Method A: NaH / DMF SM->NaH Deprotonation PTC Method B: K2CO3 / TBAB SM->PTC Deprotonation Intermediate Ambident Anion (N2 vs O- reactive sites) NaH->Intermediate PTC->Intermediate RX Alkyl Halide (R-X) Intermediate->RX Nucleophilic Attack N2_Prod N2-Alkylated Product (Major) RX->N2_Prod Soft Electrophile O_Prod O-Alkylated Product (Minor) RX->O_Prod Hard Electrophile

Figure 1: Regioselective N2-alkylation workflow for 5-Bromo-triazolo[4,3-a]pyridin-3-one.

References

  • Title: Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies Source: Molecules 2019, 24(8), 1609. URL: [Link]

  • Title: Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions Source: Catalysts 2022, 12(5), 464. URL: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of the Triazolopyridine Core in 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Introduction & Strategic Overview The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a privileged structure in modern medicinal chemistry. It is most widely recognized as the core pharmacophore of the atypical antid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a privileged structure in modern medicinal chemistry. It is most widely recognized as the core pharmacophore of the atypical antidepressant trazodone[1]. Beyond CNS applications, recent drug discovery campaigns have successfully leveraged functionalized triazolopyridines as potent BRD4 inhibitors for HIV-1 latency reversal[2] and as non-peptide inhibitors targeting the PD-1/PD-L1 immune checkpoint[3].

Within this chemical space, 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one serves as a highly versatile, bifunctional building block. It presents two orthogonal handles for structural diversification:

  • The N2-Position (Lactam/Triazolone NH): Highly acidic and primed for nucleophilic substitution (N-alkylation/arylation).

  • The C5-Position (Aryl Bromide): Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This application note details the mechanistic rationale, optimal sequencing, and self-validating protocols for the orthogonal functionalization of this critical intermediate.

Mechanistic Insights & Sequence Causality

When planning the synthesis of a fully functionalized 5-aryl-2-alkyl-triazolopyridin-3-one, the sequence of functionalization dictates the overall yield and catalytic efficiency.

Why N-Alkylation Should Precede C-C Cross-Coupling

The N2 proton of the triazolopyridinone core is highly acidic (pKa ~ 8–10) due to resonance stabilization across the adjacent carbonyl and the fused triazole system. If a Palladium-catalyzed Suzuki coupling is attempted prior to N-alkylation, the free N2-H can coordinate with the active Pd(0) species. This off-target coordination poisons the catalyst, necessitating high catalyst loadings (often >15 mol%) and harsh basic conditions that degrade the starting material.

By performing Pathway A (N2-Alkylation) first, the interfering acidic proton is masked. The subsequent Pathway B (C5 Suzuki Coupling) can then proceed with high turnover frequencies using standard Pd catalysts.

The Role of Phase Transfer Catalysis (PTC) in N-Alkylation

The unsubstituted triazolopyridinone core exhibits poor solubility in standard non-polar organic solvents. Using a solid-liquid biphasic system (e.g., solid K₂CO₃ in Acetonitrile) supplemented with a Phase Transfer Catalyst like Tetrabutylammonium bromide (TBAB) drastically improves the reaction kinetics. TBAB escorts the deprotonated triazolopyridinone anion into the bulk solvent, enhancing its nucleophilicity and driving the S_N2 reaction with the alkyl halide to completion in minutes under microwave irradiation, while suppressing unwanted O-alkylation[4].

Workflow Visualization

Workflow SM 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (Starting Material) N_Alk Pathway A: N2-Alkylation (K2CO3, TBAB, R-X) SM->N_Alk Preferred Step 1 C_Coup Pathway B: C5 Suzuki Coupling (Pd cat., Ar-B(OH)2, Base) SM->C_Coup Alternative Step 1 (Requires NH Protection) Int_A 5-Bromo-2-alkyl-triazolopyridin-3-one (Intermediate A) N_Alk->Int_A Final 5-Aryl-2-alkyl-triazolopyridin-3-one (Fully Functionalized Target) N_Alk->Final Int_B 5-Aryl-2H-triazolopyridin-3-one (Intermediate B) C_Coup->Int_B C_Coup->Final Int_A->C_Coup Step 2 Int_B->N_Alk Step 2

Orthogonal functionalization pathways for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data for both functionalization stages, demonstrating the superior performance of PTC/Microwave conditions for alkylation and the dppf-ligated Palladium catalyst for coupling[1][3][4].

Reaction PhaseCatalyst / AdditiveBaseSolvent SystemTemp / TimeTypical Yield
N2-Alkylation NoneK₂CO₃DMF80 °C / 12 h45–50%
N2-Alkylation TBAB (0.1 eq)K₂CO₃Acetonitrile150 °C / 5 min (MW)80–85%
C5 Suzuki Coupling Pd(PPh₃)₄ (0.05 eq)Na₂CO₃Toluene/EtOH/H₂O100 °C / 12 h50–60%
C5 Suzuki Coupling PdCl₂(dppf) (0.1 eq)Cs₂CO₃1,4-Dioxane/H₂O90 °C / 4 h75–85%

Self-Validating Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed N2-Alkylation

Objective: Synthesize 5-Bromo-2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.

  • Reagent Assembly: In a 30 mL microwave-safe vessel, suspend 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 eq, 5.0 mmol) and anhydrous K₂CO₃ (3.0 eq, 15.0 mmol) in 15 mL of anhydrous Acetonitrile.

  • Catalyst & Electrophile Addition: Add Tetrabutylammonium bromide (TBAB) (0.1 eq, 0.5 mmol) followed by 1-bromo-3-chloropropane (1.2 eq, 6.0 mmol).

  • Microwave Irradiation: Seal the vessel and irradiate at 150 °C for 5 minutes.

  • In-Process Control (Self-Validation): Sample the reaction mixture and analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material peak (m/z 214/216 [M+H]⁺) is fully depleted and replaced by the product peak (m/z 290/292/294[M+H]⁺). If SM persists, irradiate for an additional 2 minutes.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (EtOAc/Hexanes) to afford the N-alkylated intermediate.

Protocol 2: Palladium-Catalyzed C5 Suzuki-Miyaura Coupling

Objective: Synthesize 5-Aryl-2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the N-alkylated intermediate from Protocol 1 (1.0 eq, 2.0 mmol), the desired Arylboronic acid (1.5 eq, 3.0 mmol), and Cs₂CO₃ (3.0 eq, 6.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Degas the suspension by sparging with ultra-pure N₂ for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive N₂ flow, quickly add PdCl₂(dppf) (0.1 eq, 0.2 mmol). The bidentate dppf ligand is critical here to overcome the steric hindrance imposed by the adjacent bridgehead nitrogen of the triazolopyridine core[3].

  • Heating & IPC: Heat the mixture to 90 °C for 4 hours. Validate completion via TLC (UV active, 254 nm). The starting bromide should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.

References

  • Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions Source: MDPI URL:[Link]

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies Source: MDPI URL:[Link]

  • Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents Source: NIH / ACS Publications URL:[Link]

  • Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3)[1]. This bicyclic heterocyclic core is a critical intermediate in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3)[1]. This bicyclic heterocyclic core is a critical intermediate in the development of kinase inhibitors and antimalarial agents.

Synthesizing this fused triazolone ring presents unique challenges, primarily concerning regiochemistry, moisture sensitivity during cyclization, and product isolation. This guide provides validated protocols, mechanistic insights, and targeted troubleshooting to help you maximize your reaction yields.

Regiochemical Mapping & Workflow Overview

To successfully synthesize the 5-bromo-substituted core, you must start with 2-bromo-6-hydrazinylpyridine [2]. Understanding the regiochemical mapping is critical: when the hydrazine group at the C6 position of the pyridine ring cyclizes with the adjacent pyridine nitrogen (N1), the original C6 carbon becomes the bridgehead C8a of the bicyclic system. Consequently, the bromine atom at the original C2 position is shifted to the C5 position of the resulting[1,2,4]triazolo[4,3-a]pyridine framework.

SynthesisWorkflow SM 2-Bromo-6-fluoropyridine Hydrazine Hydrazinolysis (NH2NH2) SM->Hydrazine Intermediate 2-Bromo-6-hydrazinylpyridine Hydrazine->Intermediate SNAr Cyclization Cyclization (Carbonyl Source) Intermediate->Cyclization Product 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one Cyclization->Product Ring Closure

Two-step synthesis workflow for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one.

Diagnostic Yield Dashboard

Choosing the right carbonyl source for the cyclization step dictates your yield, safety protocols, and reaction time. Use the dashboard below to select the optimal conditions for your lab setup.

Cyclization ReagentReaction ConditionsAverage YieldSafety ProfileKey Byproducts / Limitations
Triphosgene THF, 1 h, 0 °C to RT64%[3]Extremely HazardousGenerates HCl gas; requires strict anhydrous conditions and ventilation.
CDI DMF, 12 h, 60 °C55–65%ModerateImidazole byproduct; highly sensitive to moisture degradation.
Urea (Thermal) Solvent-free melt, 160 °C, 2 h57%[4]Very SafeAmmonia gas evolution; requires high heat which may cause charring.
Urea (Microwave) Solvent-free, 300W, 50 sec75%[4]Very SafeRapid heating requires a specialized microwave reactor.

Validated Experimental Protocols

The following self-validating protocols are designed to ensure complete conversion at each stage.

Protocol A: Synthesis of 2-Bromo-6-hydrazinylpyridine (SNAr)

Objective: Convert 2-bromo-6-fluoropyridine to the hydrazine intermediate without forming symmetric dimers.

  • Preparation: Dissolve 2-bromo-6-fluoropyridine (1.0 eq) in absolute ethanol to create a 0.5 M solution.

  • Addition: Add hydrazine hydrate (80% aqueous solution, 5.0 eq) dropwise at room temperature. Note: The large molar excess is mathematically required to outcompete the formation of bis-pyridyl hydrazine dimers.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.8 ) should be completely replaced by a highly polar baseline spot.

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the solid, wash thoroughly with cold water to remove excess hydrazine, and dry under high vacuum.

Protocol B: Cyclization via Urea Melt (Phosgene-Free)

Objective: Form the fused triazolone ring using a green, scalable method.

  • Preparation: Grind 2-bromo-6-hydrazinylpyridine (1.0 eq) with urea (2.0 eq) thoroughly in a mortar to ensure a homogenous solid mixture[4].

  • Thermal Melt: Transfer to a reaction vial and heat neat to 160–180 °C. The mixture will melt, and ammonia gas will evolve as the urea decomposes into reactive cyanic acid.

  • Reaction: Maintain the melt for 2 hours under conventional heating, or exactly 50 seconds if utilizing targeted microwave irradiation (300W)[4].

  • Validation: LCMS analysis should show the disappearance of the intermediate ( [M+H]+≈188/190 ) and the appearance of the product mass ( [M+H]+≈214/216 )[1].

  • Isolation: Cool to room temperature. Add cold water to dissolve unreacted urea and precipitate the product. Filter and triturate the solid with cold acetonitrile.

Mechanistic Pathway

Understanding the cyclization mechanism is crucial for troubleshooting stalled reactions. The process requires two distinct nucleophilic attacks.

Mechanism Step1 Primary Amine Attack (β-Nitrogen of Hydrazine) Step2 Acyl Hydrazine Intermediate Formation Step1->Step2 Carbonyl Addition Step3 Intramolecular Attack (Pyridine Nitrogen N4) Step2->Step3 Conformational Alignment Step4 Leaving Group Elimination (-Imidazole / -HCl / -NH3) Step3->Step4 Ring Closure

Mechanistic pathway of the cyclization step forming the triazolopyridin-3-one core.

Troubleshooting & FAQs

Q1: Why is my cyclization with CDI stalling at the intermediate stage? Causality: CDI (1,1'-Carbonyldiimidazole) acts as a dual electrophile. The primary amine ( β -nitrogen) of the hydrazine group rapidly attacks CDI to form an acylimidazole intermediate. However, the subsequent intramolecular attack by the weakly nucleophilic pyridine nitrogen requires sufficient activation energy and perfect conformational alignment. Actionable Solution: If the reaction stalls, it is almost always due to moisture degrading the CDI into imidazole and CO2​ . Ensure all solvents are strictly anhydrous. If the intermediate persists on LCMS, elevate the temperature to 60–80 °C and spike the reaction with an additional 0.5 eq of fresh CDI.

Q2: How do I prevent debromination during the cyclization step? Causality: The carbon-bromine bond at the 5-position is susceptible to reduction or nucleophilic displacement if subjected to harsh, strongly basic conditions at elevated temperatures for prolonged periods. Actionable Solution: Avoid strong bases (e.g., NaOtBu, KOH) during cyclization. If using the urea melt method, strictly control the heating block to not exceed 180 °C. If debromination is observed, switch to the milder CDI method in DMF at 60 °C.

Q3: My product is water-soluble, and I am losing yield during the aqueous workup. How should I isolate it? Causality: 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is highly polar due to its lactam/lactim tautomerization. Extensive liquid-liquid aqueous extractions will pull the product into the aqueous layer, destroying your isolated yield. Actionable Solution: Transition to a precipitation-based workup. Quench the reaction with a minimal volume of cold water to crash out the product. Alternatively, evaporate the reaction solvent completely under reduced pressure and triturate the crude residue with cold acetonitrile or a 1:1 mixture of ethyl acetate/hexanes.

Q4: Can I use 2,6-dibromopyridine instead of 2-bromo-6-fluoropyridine for the first step? Causality: Yes, but the fluorine atom in 2-bromo-6-fluoropyridine is a vastly superior leaving group for SNAr reactions compared to bromine, due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. Actionable Solution: If you must use 2,6-dibromopyridine, you will need to increase the reaction temperature (e.g., reflux in n-butanol or use microwave irradiation) and extend the reaction time to achieve comparable conversion rates[4].

References

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies MDPI URL: [Link][4]

  • (IUCr) IUCrData Volume 8, Part 2, February 2023: 2-Bromo-6-hydrazinylpyridine International Union of Crystallography (IUCr) URL:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Diagnostic Overview: The Physical Chemistry of Insolubility Before applying a fix, it is critical to understand why 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one resists dissolution. The core of this molecule features a...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview: The Physical Chemistry of Insolubility

Before applying a fix, it is critical to understand why 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one resists dissolution. The core of this molecule features a strong hydrogen bond donor (the N-H at position 2) directly adjacent to a strong hydrogen bond acceptor (the C=O at position 3). In the solid state, these moieties lock together to form extensive intermolecular hydrogen-bonded networks (dimers or infinite polymeric chains).

When combined with the planar aromatic system that promotes tight π−π stacking, the crystal lattice energy becomes exceptionally high. This is evidenced by the parent compound's melting point, which exceeds 230 °C (1)[1]. The addition of the 5-bromo substituent further increases the molecular weight and lipophilicity, making the compound highly recalcitrant to solvation in both aqueous media and standard organic solvents (e.g., DCM, EtOAc, THF). Overcoming this requires targeted strategies that either disrupt the hydrogen bonding chemically or overcome the lattice energy thermodynamically.

Troubleshooting Decision Matrix

SolubilityTroubleshooting Start 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (Poor Solubility) Goal Identify Reaction Goal Start->Goal Path1 N-Alkylation / N-Arylation Goal->Path1 Path2 Cross-Coupling (e.g., Suzuki) Goal->Path2 Action1 Deprotonate with Base (K2CO3 or NaH in DMF) Path1->Action1 Action2 Is NH protection allowed? Path2->Action2 Result1 Soluble Anion Complex Action1->Result1 Action3 Protect NH (SEM/BOM) Disrupts H-Bonding Action2->Action3 Yes Action4 Use Polar Aprotic + Heat (DMSO/NMP at 80-100°C) Action2->Action4 No Result2 Highly Soluble Intermediate (Soluble in DCM/EtOAc) Action3->Result2 Action4->Result1

Logical troubleshooting workflow for solubilizing 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one.

Frequently Asked Questions (FAQs)

Q1: Why does 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one crash out of standard organic solvents like DCM, EtOAc, and even cold Methanol? A1: Standard organic solvents lack the dielectric constant required to disrupt the robust hydrogen-bonded lattice. Protic solvents like methanol can theoretically compete for hydrogen bonds, but without sufficient thermal energy, they cannot overcome the high crystal lattice energy. You must use highly polar aprotic solvents (DMF, DMSO, NMP) combined with heat, or chemically alter the molecule.

Q2: I need to perform a Suzuki-Miyaura cross-coupling at the 5-bromo position. How do I get the starting material into solution without ruining the reaction? A2: For transition-metal catalyzed cross-couplings on this scaffold, you must leverage in situ salt formation (2)[2]. By using a polar aprotic solvent (e.g., DMSO or 1,4-Dioxane) mixed with water and a mild inorganic base (like K2​CO3​ ), you deprotonate the acidic N-H proton. The resulting triazolopyridinone anion is highly soluble in the aqueous-organic mixture due to strong ion-dipole interactions. This homogenizes the reaction mixture and electronically enriches the core, facilitating the oxidative addition of the palladium catalyst at the 5-bromo position.

Q3: Can I permanently improve the solubility of this intermediate if it needs to be carried through a multi-step synthetic route? A3: Yes. If the N-H position is not required for your immediate downstream chemistry, the most effective strategy is to mask the hydrogen bond donor with a protecting group (3)[3]. Installing a 2-(trimethylsilyl)ethoxymethyl (SEM) group converts the N-H to an N-alkyl derivative. This completely abolishes the intermolecular hydrogen bonding network, instantly rendering the intermediate highly soluble in common volatile solvents like DCM, THF, and EtOAc.

Quantitative Solubility Profile

Solvent SystemAdditiveTemp (°C)Solubility StatusMechanistic Rationale
Dichloromethane (DCM) None25InsolubleLow dielectric constant; cannot disrupt strong intermolecular H-bonding.
Methanol (MeOH) None65Slightly SolubleProtic solvent competes for H-bonds but lacks sufficient polarity to break the crystal lattice.
DMF / NMP None80Moderately SolubleHigh dielectric constant disrupts π−π stacking; thermal energy overcomes lattice energy.
DMSO / H2​O K2​CO3​ or NaH25Highly SolubleDeprotonation forms the triazolopyridinone anion, drastically increasing solubility via ion-dipole interactions.
DCM / EtOAc SEM-Cl (Protected)25Highly SolubleCovalent protection of the NH group completely eliminates intermolecular H-bonding.

Experimental Protocols

Protocol 1: In Situ Solubilization for Suzuki-Miyaura Cross-Coupling

Causality: This protocol relies on base-mediated deprotonation to convert the insoluble neutral molecule into a highly soluble anionic salt, ensuring the palladium catalyst has full access to the substrate in a homogenous phase.

  • Setup: Charge an oven-dried Schlenk flask with 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive pressure of nitrogen.

  • Heating & Self-Validation: Heat the reaction mixture to 80 °C.

    • Self-Validation Check: Upon reaching 80 °C, the initially heterogeneous, cloudy mixture will transition into a homogenous, clear (often pale yellow to brown) solution. This visual cue confirms the complete dissolution of the starting material as a soluble salt. If the mixture remains a thick suspension, add a small volume of DMSO (co-solvent) to further stabilize the anion.

  • Workup: Cool to room temperature, neutralize with 1M HCl (which will cause the coupled product to precipitate if it retains the free N-H), and filter.

Protocol 2: N-Protection (SEM) for Long-Term Solubility Enhancement

Causality: Covalently masking the N-H proton prevents the formation of the hydrogen-bonded dimers/polymers that cause insolubility, allowing the intermediate to be processed using standard organic liquid-liquid extractions and column chromatography.

  • Setup: Suspend 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Check: The addition of NaH will immediately trigger H2​ gas evolution (visible bubbling). As the deprotonation reaches completion (typically within 30 minutes), the opaque suspension will clear into a transparent solution, confirming the disruption of the hydrogen-bonded lattice.

  • Protection: Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise via syringe. Stir for 2 hours at room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3x). The newly protected intermediate will partition entirely into the organic (EtOAc) layer. Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

References

  • Title: Trazodone | C19H22ClN5O | CID 5533 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: mdpi.com URL: [Link]

  • Title: Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: acs.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold. While triazolopyridinones are privileged pharmacophores (found in blockbuster drugs like trazodone), the 5-bromo substitution introduces unique steric and electronic hurdles.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you optimize your reaction conditions.

I. Synthetic Workflow Overview

Before diving into specific troubleshooting steps, it is critical to understand the overall synthetic trajectory of these derivatives. The workflow generally proceeds from hydrazine cyclization to regioselective alkylation, culminating in palladium-catalyzed cross-coupling.

Workflow A 6-Bromo-2-hydrazinyl pyridine B 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one A->B CDI, Dioxane Reflux C N2-Alkylated Derivative B->C R-X, K2CO3 DMF, 80°C D Cross-Coupled Product C->D Boronic Acid, Pd XPhos, Base

Figure 1: General synthetic workflow for 5-bromo-triazolopyridin-3-one derivatives.

II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Core Synthesis & Cyclization

Q: When cyclizing 6-bromo-2-hydrazinylpyridine, my yields are inconsistent, and I observe significant degradation. How can I optimize this?

A: The choice of your carbonylating agent (phosgene equivalent) dictates the success of this cyclization. While older literature often cites urea melts 1, these require harsh temperatures (>130 °C) that degrade the brominated precursor. Conversely, triphosgene generates HCl as a byproduct, which protonates the basic hydrazine moiety, stalling the nucleophilic attack on the carbonyl carbon.

The Solution: Utilize 1,1'-Carbonyldiimidazole (CDI) in anhydrous 1,4-dioxane. CDI provides mild conditions and releases imidazole, which acts as a mild base to mop up protons, driving the cyclization forward without degrading the sensitive 5-bromo handle 2.

FAQ 2: Regioselective Alkylation (N- vs. O-Alkylation)

Q: I am trying to alkylate the N2 position, but NMR indicates a mixture of N-alkylated and O-alkylated products. How do I force N2-alkylation?

A: The triazolopyridin-3-one core is an ambident nucleophile. The oxygen atom is a "hard" nucleophile (favored under kinetic control), while the N2 nitrogen is a "soft" nucleophile (favored under thermodynamic control). Using a hard base like Sodium Hydride (NaH) coordinates the oxygen tightly, exacerbating O-alkylation.

The Solution: To achieve >95% N2-selectivity, use a mild base like Potassium Carbonate ( K2​CO3​ ) in a highly polar aprotic solvent (DMF or MeCN) at elevated temperatures (80 °C). This provides sufficient thermal energy to equilibrate the system toward the thermodynamically stable N2-alkylated product 3.

Alkylation Core 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one N2 N2-Alkylated Product (Thermodynamic / Desired) Core->N2 K2CO3, DMF, 80°C (Soft Nucleophile favored) O O-Alkylated Product (Kinetic / Undesired) Core->O NaH or Ag2CO3, Low Temp (Hard Nucleophile favored) N1 N1-Alkylated Product (Sterically Hindered) Core->N1 Blocked by 5-Bromo Steric Clash

Figure 2: Regioselectivity pathways for alkylation of the triazolopyridin-3-one core.

FAQ 3: Overcoming Steric Hindrance in Cross-Coupling

Q: My Suzuki-Miyaura coupling at the 5-bromo position is failing. I mostly recover starting material or observe protodehalogenation (debromination).

A: The 5-position is directly adjacent to the bridgehead nitrogen (N4). This creates a severe steric clash during the oxidative addition of the Palladium catalyst. Furthermore, the electron-deficient nature of the triazolopyridine ring weakens the C-Br bond, accelerating competitive protodehalogenation if the transmetalation step is slow 4.

The Solution: Standard ligands like PPh3​ or dppf will fail here. You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos . XPhos is highly electron-rich (accelerating oxidative addition) and its unique spatial arrangement accommodates the steric bulk of the bridgehead nitrogen, preventing the competing protodehalogenation pathway.

III. Quantitative Data & Condition Screening

Table 1: Optimization of N2-Alkylation Conditions

Base Solvent Temp (°C) N2 : O Ratio Yield (%) Mechanistic Note
NaH THF 0 to 25 40 : 60 65 Hard base/low temp traps kinetic O-alkyl product.

| Cs2​CO3​ | MeCN | 60 | 85 : 15 | 78 | Cesium effect improves solubility, good N2 selectivity. | | K2​CO3​ | DMF | 80 | >95 : 5 | 89 | Optimal thermodynamic control for N2-alkylation. |

Table 2: Ligand Screening for Suzuki Coupling at the 5-Position

Catalyst / Ligand Base Solvent Conversion (%) Debromination (%)

| Pd(PPh3​)4​ | Na2​CO3​ | Dioxane/H2O | < 10 | 5 | | Pd(dppf)Cl2​ | K2​CO3​ | Dioxane/H2O | 35 | 20 | | Pd2​(dba)3​ / SPhos | K3​PO4​ | Toluene/H2O | 75 | 10 | | Pd2​(dba)3​ / XPhos | K3​PO4​ | Dioxane/H2O | > 95 | < 2 |

IV. Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • Setup: In an oven-dried flask under Argon, dissolve 6-bromo-2-hydrazinylpyridine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) in one portion.

  • Reaction: Heat the mixture to reflux (100 °C) for 8 hours.

  • In-Process Control (Self-Validation): Monitor by LC-MS. The starting material (m/z 188/190) should disappear, replaced by the product peak (m/z 214/216). Visual cue: A color change from pale yellow to deep orange indicates the formation of the active imidazolide intermediate.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold water to precipitate the pure product. Filter and dry under vacuum.

Protocol B: Regioselective N2-Alkylation
  • Setup: Suspend 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 eq) and anhydrous K2​CO3​ (2.5 eq) in dry DMF (0.15 M). Stir at room temperature for 15 minutes to pre-form the potassium salt.

  • Alkylation: Dropwise add the alkyl halide (1.2 eq). Heat the reaction to 80 °C for 12 hours.

  • In-Process Control (Self-Validation): Check via TLC (EtOAc/Hexane 1:1). The desired N2-alkylated product typically runs lower ( Rf​ ~0.3) than the O-alkylated byproduct ( Rf​ ~0.6) due to the highly polar lactam-like carbonyl.

  • Validation: Confirm regiochemistry via 2D NOESY NMR. You must observe a spatial correlation between the N-alkyl protons and the triazole ring protons.

Protocol C: Suzuki-Miyaura Cross-Coupling at the 5-Position
  • Setup: In a Schlenk tube, combine the N2-alkylated 5-bromo core (1.0 eq), aryl boronic acid (1.5 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.10 eq), and K3​PO4​ (3.0 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M). Freeze-pump-thaw the mixture 3 times. Critical Step: Oxygen intrusion accelerates protodehalogenation.

  • Reaction: Heat to 90 °C for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor for the debrominated byproduct (mass = M - 79) via LC-MS. If debromination exceeds 5% early in the reaction, pause and re-sparge with Argon for an additional 15 minutes.

V. References
  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies Source: MDPI (Molecules) URL:3

  • A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation Source: PMC (National Institutes of Health) URL:2

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:4

  • 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Synthesis and Properties Source: ChemicalBook URL:1

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis and purification of 5-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis and purification of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one . This compound is a critical scaffold in medicinal chemistry, frequently utilized in the development of sulfonamide-based antimalarial agents and trazodone analogs 1.

Section 1: Mechanistic Workflow & Impurity Profiling

The standard synthesis of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves the cyclization of 2-bromo-6-hydrazinylpyridine using a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) in refluxing THF 2. While highly efficient, this pathway generates a specific profile of impurities dictated by the reaction mechanism.

SynthesisPathway SM 2-Bromo-6-hydrazinylpyridine (Starting Material) Reaction Cyclization Reaction (THF, Reflux) SM->Reaction Reagent 1,1'-Carbonyldiimidazole (Carbonyl Source) Reagent->Reaction Target 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one (Target Product) Reaction->Target Main Pathway Imp1 Unreacted Hydrazine (Impurity A) Reaction->Imp1 Incomplete Imp2 Symmetrical Urea Dimer (Impurity B) Reaction->Imp2 Side Reaction Imp3 Imidazole Byproduct (Impurity C) Reaction->Imp3 Cleaved Group

Fig 1: Synthesis pathway of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one and common impurities.

Section 2: Troubleshooting FAQs

Q1: My crude NMR shows significant unreacted 2-bromo-6-hydrazinylpyridine. How do I remove it without relying on column chromatography? A1: You can exploit the differential acidity of the molecules. The triazolopyridinone ring possesses a highly acidic N-H bond (pKa ~ 6.5) due to resonance stabilization across the triazole system and the electron-withdrawing 5-bromo substituent 1. By dissolving your crude mixture in 1M NaOH, the target product forms a water-soluble sodium salt. The unreacted hydrazine (Impurity A) remains neutral/basic and will partition into an organic wash (e.g., Ethyl Acetate).

Q2: I am observing a highly insoluble, high-molecular-weight impurity that clogs my filters. What is it, and how do I separate it? A2: This is the symmetrical urea dimer (Impurity B), formed when two equivalents of the hydrazine starting material react with one equivalent of CDI without undergoing the final intramolecular cyclization 2. Because it lacks the acidic N-H proton of the cyclized product, it will not dissolve in aqueous base. You can remove it by filtering the alkaline aqueous solution before performing the organic wash.

Q3: How do I clear the imidazole byproduct generated from the CDI cyclization? A3: Imidazole (Impurity C) is highly water-soluble. During the final acidification step of the acid-base protocol (dropping the pH to 4-5), imidazole forms a highly soluble hydrochloride salt. When your target product precipitates out of the aqueous solution, the imidazole remains dissolved in the mother liquor.

Q4: My starting material contained an 8-bromo regioisomer impurity, leading to 8-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one contamination. How do I resolve this? A4: Regioisomers have nearly identical pKa values and polarities, making acid-base extraction or normal-phase silica chromatography ineffective. You must use Reverse-Phase Preparative HPLC (Protocol B) to separate these isomers based on subtle differences in their hydrophobic surface area.

Section 3: Standardized Purification Protocols

Protocol A: Acid-Base Precipitation (Self-Validating System)

This protocol leverages the causality of pKa differences to achieve high purity without chromatography.

PurificationWorkflow Start Crude Mixture (Product + Impurities) Step1 Dissolve in 1M NaOH (aq) (Deprotonates Target NH) Start->Step1 Step2 Wash with EtOAc (Removes Hydrazine & Urea) Step1->Step2 Step3 Aqueous Layer (Contains Target Sodium Salt) Step2->Step3 Phase Separation Step4 Acidify with 1M HCl to pH 4-5 (Reprotonates Target) Step3->Step4 Step5 Precipitation & Filtration (Isolates Pure Product) Step4->Step5

Fig 2: Acid-base extraction workflow exploiting the acidic NH of the triazolopyridinone ring.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude reaction mixture in 1M NaOH (10 mL per gram of crude). Stir at room temperature for 15 minutes.

  • Filtration: Filter the alkaline suspension through a Celite pad to remove the insoluble symmetrical urea dimer.

  • Organic Wash: Transfer the filtrate to a separatory funnel. Extract with Ethyl Acetate (3 x 15 mL). Causality: The basic unreacted hydrazine partitions into the organic layer, while the deprotonated target remains in the aqueous layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Place in an ice bath and slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 4.0 - 5.0.

  • Validation Checkpoint: Test the supernatant with pH paper. If the pH is > 6.0, the target molecule is still partially ionized, and precipitation is incomplete. If the pH is < 3.0, you risk protonating the triazole nitrogens, which can cause the product to redissolve as a hydrochloride salt.

  • Isolation: Vacuum filter the resulting white/off-white precipitate. Wash the filter cake with ice-cold distilled water (to remove imidazole HCl) and dry under high vacuum.

Protocol B: Reverse-Phase Preparative HPLC (Regioisomer Separation)

Use this protocol strictly when regioisomeric impurities (e.g., 8-bromo isomers) are detected via LCMS.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the crude solid in a 1:1 mixture of DMSO and Methanol (max concentration 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA ensures the triazolopyridinone remains fully protonated and neutral for sharp peak shape).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a shallow gradient from 10% B to 40% B over 25 minutes. Causality: The structural similarity of the 5-bromo and 8-bromo isomers requires a slow gradient to resolve their subtly different retention factors.

  • Validation Checkpoint: Monitor UV absorbance at 254 nm. The 5-bromo target typically elutes slightly earlier than the 8-bromo isomer due to the steric shielding of the bromine near the triazole ring, which slightly reduces its effective hydrophobic interaction with the stationary phase.

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes of the discussed purification techniques.

Purification MethodTarget Impurities RemovedTypical Recovery (%)Final Purity (%)Scalability
Acid-Base Extraction Unreacted Hydrazine, Imidazole85 - 92%> 95.0%High (Multi-gram)
Recrystallization (EtOH) Urea Dimer, Trace Organics70 - 80%> 98.0%High (Multi-gram)
Reverse-Phase Prep-HPLC Regioisomers (e.g., 8-bromo)60 - 75%> 99.5%Low (Milligram)

Sources

Troubleshooting

reducing side reactions during 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scale-up

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, a critical fused heterocyclic scaffold used in the development of PDE10 and JAK2 inhibitors .

Scaling up this two-step synthesis—comprising the hydrazinolysis of 2-bromo-6-fluoropyridine followed by carbonylative ring closure—presents unique chemoselectivity, stability, and safety challenges.

Process Overview & Mechanistic Pathway

The synthesis relies on the differential reactivity of the halogens on the pyridine ring, followed by an intramolecular cyclization. Understanding the side reactions is critical for maintaining high yields and API-grade purity.

G SM 2-Bromo-6-fluoropyridine (Starting Material) Int 2-Bromo-6-hydrazinylpyridine (Intermediate) SM->Int Hydrazine Hydrate (SNAr Reaction) Imp1 2,6-Dihydrazinylpyridine (Over-substitution) SM->Imp1 Excess NH2NH2 Temp > 60°C Prod 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one (Target Scaffold) Int->Prod CDI or Triphosgene (Ring Closure) Imp2 Oxidative Dimers (Air Exposure) Int->Imp2 Free base isolation O2 / Light Imp3 Acyclic Semicarbazide (Incomplete Cyclization) Int->Imp3 Mild CDI conditions (Temp < 40°C) Imp4 Debrominated Product (Thermal Degradation) Prod->Imp4 Urea cyclization (Temp > 150°C)

Fig 1: Reaction pathway and major side reactions in triazolopyridinone synthesis.

Interactive Troubleshooting & FAQs

Q1: During the first step, I am observing significant amounts of a 2,6-dihydrazinylpyridine impurity. How do I control chemoselectivity? A1: This is an over-substitution issue. In a Nucleophilic Aromatic Substitution (SNAr), the fluorine atom is highly susceptible to displacement because its extreme electronegativity stabilizes the anionic Meisenheimer intermediate. Bromine is less reactive but can still be displaced if the reaction is pushed too hard. Causality & Solution: The secondary displacement is driven by excess reagent and thermal energy. Restrict hydrazine hydrate to 1.05–1.1 equivalents, utilize a slow addition rate to prevent localized concentration spikes, and strictly maintain the internal temperature below 60 °C.

Q2: My isolated 2-bromo-6-hydrazinylpyridine intermediate degrades rapidly into a dark, insoluble mixture. How can I stabilize it for storage or scale-up? A2: The free base of 2-bromo-6-hydrazinylpyridine is a light-sensitive, electron-rich oil that rapidly undergoes one-electron oxidation in air to form radical cations, leading to dimerization or azo-compound formation. Causality & Solution: Protonating the terminal amine ties up the lone pair, drastically raising the oxidation potential. Instead of isolating the free base, treat the crude organic extract with sulfuric acid to precipitate the intermediate as a highly stable sulfate salt. This method has been validated on an 8 kg scale to ensure batch-to-batch consistency .

Q3: When using 1,1'-Carbonyldiimidazole (CDI) for the cyclization, the reaction stalls at an acyclic intermediate, and the yield of the final triazolopyridinone is poor. Why? A3: The reaction between the highly nucleophilic terminal hydrazine (-NH₂) and CDI is rapid, forming an acyclic semicarbazide intermediate. However, the subsequent intramolecular attack by the weakly nucleophilic pyridine nitrogen onto the newly formed urea carbonyl faces a high electronic and steric activation barrier. Causality & Solution: Ring closure requires significant thermal energy to achieve the correct transition state geometry. Ensure the reaction is telescoped: add CDI at 0–5 °C to cleanly form the intermediate, then heat the mixture to reflux (e.g., 65 °C in THF or 100 °C in 1,4-dioxane) to drive the cyclization to completion.

Q4: I attempted the cyclization using urea to avoid toxic reagents, but I am seeing extensive debromination and polymerization. What is going wrong? A4: Urea-mediated cyclizations require extremely harsh thermal conditions (150–200 °C) to generate isocyanic acid in situ. At these temperatures, the carbon-bromine bond becomes susceptible to thermal homolysis or nucleophilic attack, leading to debrominated impurities and tar formation. Causality & Solution: The thermal degradation outpaces the desired cyclization. Transition to lower-temperature carbonyl sources like CDI or triphosgene (See Section 3).

Quantitative Process Analytics: Cyclization Reagent Selection

Selecting the right phosgene equivalent is the most critical decision in this scale-up. The table below summarizes the quantitative and qualitative data for the three most common cyclization reagents used to form the 3-one ring .

Cyclization ReagentTypical Temp RangeExpected YieldPrimary Side Reactions / ImpuritiesScale-Up Suitability & Safety Profile
CDI (1,1'-Carbonyldiimidazole) 0 °C → 65 °C75 – 85%Acyclic semicarbazide (if under-heated)Excellent: Solid, safe to handle, low toxicity. Generates imidazole and CO₂ as byproducts.
Triphosgene -10 °C → 25 °C80 – 90%Chlorinated byproducts, isocyanate dimersModerate: Highly effective but poses severe toxicity risks. Requires strict scrubbing protocols.
Urea 150 °C → 200 °C40 – 60%Debromination, thermal polymerizationPoor: Harsh conditions cause extensive degradation of the bromo-pyridine core.

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates at critical junctures.

Protocol A: Synthesis of 2-Bromo-6-hydrazinylpyridine Sulfate

This protocol utilizes salt formation to bypass the oxidative degradation of the free base .

  • Reaction Setup: Charge a reactor with 1,4-dioxane (10 vol) and 2-bromo-6-fluoropyridine (1.0 eq). Begin stirring and adjust the internal temperature to 20 °C.

  • Hydrazine Addition: Slowly add hydrazine hydrate (64% aqueous, 1.1 eq) via an addition funnel over 1 hour. Maintain the internal temperature below 30 °C during the exothermic addition.

  • Heating: Warm the reaction mixture to 55–60 °C and stir for 6 hours.

  • IPC Check: Sample the reaction for HPLC analysis. Validation Checkpoint: Proceed only when the residual 2-bromo-6-fluoropyridine is <1%.

  • Workup: Cool to 25 °C. Add distilled water (5 vol) and dichloromethane (DCM, 10 vol). Separate the layers and wash the organic layer with brine (3 vol).

  • Salt Formation: Cool the organic layer to 0–5 °C. Slowly add concentrated sulfuric acid (0.55 eq) dropwise.

  • Isolation: Validation Checkpoint: An off-white solid will immediately precipitate, inherently leaving organic-soluble oxidative impurities in the mother liquor. Filter the solid, wash with cold DCM, and dry under vacuum at 40 °C.

Protocol B: CDI-Mediated Cyclization to 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

This protocol uses a temperature-stepped approach to prevent stalled intermediates.

  • Freebasing (In Situ): Suspend 2-bromo-6-hydrazinylpyridine sulfate (1.0 eq) in anhydrous THF (15 vol). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and stir for 30 minutes at 20 °C.

  • Intermediate Formation: Cool the suspension to 0–5 °C. Add CDI (1.2 eq) portion-wise over 30 minutes. Stir for 1 hour at 5 °C.

  • IPC Check 1: Sample for LC-MS. Validation Checkpoint: The mass of the starting material must be fully consumed, replaced by the acyclic intermediate mass.

  • Ring Closure: Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 12 hours.

  • IPC Check 2: Sample for LC-MS. Validation Checkpoint: The acyclic intermediate peak must be completely converted to the target cyclized product.

  • Quench & Isolation: Cool to 10 °C and quench with 1N HCl (5 vol) to neutralize the imidazole byproduct. Extract with ethyl acetate (3 × 5 vol). Wash organics with water, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target scaffold as a solid.

References

  • Title: WO2013074390A1 - Triazolopyridinone PDE10 inhibitors Source: WIPO / Google Patents URL
  • Title: A Short Synthesis of the 2-Bromo-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine Building Block Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Optimization

Technical Support Center: HPLC Method Development for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique chromatographic challenges present...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the unique chromatographic challenges presented by 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one.

This compound is a critical intermediate in the synthesis of complex therapeutics, including 15-PGDH inhibitors[1] and trazodone analogs[2]. Its structure—a polar, nitrogen-rich triazolopyridinone core paired with a lipophilic bromine atom—creates specific analytical hurdles such as peak tailing, pH-dependent retention shifts, and complex tautomeric behavior.

Below, you will find a self-validating method development workflow, optimized protocols, quantitative benchmarking data, and an advanced troubleshooting FAQ designed to ensure robust scientific integrity in your assays.

Method Development Workflow

The following logic tree dictates the optimal path for establishing a robust, reproducible HPLC method for halogenated triazolopyridinones.

HPLC_Workflow Start Initiate Method Development: 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one ColScreen Column Screening (End-capped C18 preferred) Start->ColScreen pHControl Mobile Phase pH Optimization (Add 0.1% Formic Acid) ColScreen->pHControl Tailing Peak Tailing Observed? pHControl->Tailing YesTailing Adjust pH to ~2.7 or Check End-capping Tailing->YesTailing Yes NoTailing Optimize Gradient & Flow Rate Tailing->NoTailing No YesTailing->NoTailing Resolved Validation Method Validation (ICH Q2 Guidelines) NoTailing->Validation

Logical workflow for HPLC method development and optimization of triazolopyridinone derivatives.

Core Experimental Protocol: Standardized HPLC-DAD Analysis

To ensure scientific integrity, this protocol acts as a self-validating system. By strictly controlling the mobile phase pH, we suppress both the ionization of the analyte and the stationary phase silanols, ensuring reproducible retention kinetics[3].

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC system with LC-MS grade Water and Acetonitrile. Ignite the Diode Array Detector (DAD) lamps and allow a 30-minute thermal equilibration to ensure baseline stability.

  • Column Selection & Installation: Install a fully end-capped C18 column (e.g., Waters SunFire C18 or Agilent Zorbax SB-C18, 150 × 4.6 mm, 3.5 µm)[1][3]. Maintain the column compartment at a constant 30 °C to prevent viscosity-induced pressure fluctuations.

  • Mobile Phase Formulation:

    • Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid (FA) to 1000 mL of Milli-Q water (0.1% v/v). Mix thoroughly and degas. The resulting pH (~2.7) is critical for locking the tautomeric state of the triazole ring.

    • Phase B (Organic): Add 1.0 mL of LC-MS grade FA to 1000 mL of HPLC-grade Acetonitrile.

  • Gradient Programming:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte band at the column head).

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for optimal elution of the brominated heterocycle).

    • 12.0 - 15.0 min: 60% to 95% B (Column wash step).

    • 15.0 - 20.0 min: 5% B (Re-equilibration).

  • Sample Preparation: Dissolve 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one in a diluent of 90:10 Water:Acetonitrile to a concentration of 0.1 mg/mL. Causality Note: Ensuring the sample injection solvent is weaker than the initial mobile phase prevents injection-volume-induced band broadening.

  • Detection Parameters: Monitor DAD channels at 210 nm (primary quantification of the lactam carbonyl) and 254 nm (aromatic system specificity)[1].

Quantitative Chromatographic Data

The following table summarizes the causal relationship between mobile phase chemistry, column chemistry, and chromatographic performance for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one.

Column ChemistryMobile Phase AdditivepHRetention Factor ( k′ )Asymmetry Factor ( As​ )Resolution ( Rs​ ) from Impurities
Standard C18 (Non-end-capped)None (Water/ACN)~6.53.22.15 (Severe Tailing)1.2
Standard C18 (Non-end-capped)0.1% Formic Acid~2.72.81.35 (Moderate)2.1
End-capped C18 (e.g., SunFire) 0.1% Formic Acid ~2.7 2.9 1.05 (Ideal) 2.5
Phenyl-Hexyl10 mM NH4​OAc ~6.84.11.60 (Moderate Tailing)1.8

Data Interpretation: The combination of an end-capped C18 column and an acidic modifier (0.1% FA) is mandatory to achieve an ideal asymmetry factor ( As​ < 1.2).

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one on a standard C18 column? A1: Peak tailing in triazolopyridines is predominantly caused by secondary ion-exchange interactions. The basic nitrogen atoms in the triazole ring interact with unreacted, acidic silanol groups ( pKa​ ~3.5-4.5) on the silica support. To resolve this causality, you must either switch to a fully end-capped C18 column or lower the mobile phase pH to ~2.7 using 0.1% Formic Acid[1]. This acidic environment protonates the silanols, neutralizing their negative charge and eliminating the secondary interactions.

Q2: The retention time of my compound shifts unpredictably between runs. How can I stabilize it? A2: Unpredictable retention shifts for 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one derivatives indicate inadequate buffering. The compound contains a lactam-like NH group that can undergo tautomerization and ionization depending on the micro-pH of the column environment. If your mobile phase pH fluctuates near the pKa​ of the molecule, you will see massive shifts in the retention factor ( k′ ). Ensure your mobile phase is robustly buffered at least 2 pH units away from the compound's pKa​ . Using a pre-mixed 0.1% Formic Acid solution and allowing a 10-column-volume equilibration time will establish a self-validating, stable system.

Q3: I see a split peak during the analysis of my crude reaction mixture. Is this degradation or a tautomer? A3: While triazolopyridin-3-ones can exist in different tautomeric forms (e.g., the 2H-lactam vs. the hydroxy-imine form), tautomerization is typically much faster than the chromatographic timescale, resulting in a single, time-averaged peak. A split peak is almost always caused by a sample solvent mismatch. If your sample is dissolved in 100% Acetonitrile but injected into a 5% Acetonitrile mobile phase, the strong solvent carries a portion of the analyte down the column prematurely. Always match your sample diluent to the initial mobile phase conditions (e.g., 90% Aqueous).

Q4: What is the optimal UV wavelength for detecting this compound and its synthetic impurities? A4: The highly conjugated triazolopyridine system exhibits strong π→π∗ and n→π∗ transitions. Literature on similar 15-PGDH inhibitors and trazodone precursors indicates that dual-wavelength monitoring is optimal[1][2]. Set your DAD to 210 nm to achieve maximum sensitivity for the lactam/amide carbonyl, and use 254 nm to gain excellent specificity for the halogenated aromatic core, which minimizes background noise from non-aromatic solvent impurities.

References

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: Nimbus Therapeutics URL
  • Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma Source: SciSpace URL
  • The development and validation of HPLC-DMD method for intermediate products impurities determination of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)

Sources

Troubleshooting

overcoming steric hindrance in 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one substitutions

Technical Support Center: Troubleshooting Steric Hindrance in 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Substitutions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Steric Hindrance in 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Substitutions

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting late-stage functionalization of the 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold. This core is highly prized in medicinal chemistry—serving as the pharmacophore for major therapeutics like the antidepressant trazodone[1]. However, substitutions at the C5 position (e.g., cross-coupling of 5-bromo derivatives) present severe steric challenges. The C5 carbon is situated peri to the N4 bridgehead and the C3 carbonyl, creating a concave, highly congested steric pocket that restricts the trajectory of incoming nucleophiles and transition-metal catalysts[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these steric barriers.

Section 1: Overcoming C5 Steric Clash in Palladium-Catalyzed Cross-Couplings

FAQ 1: Why do my standard Suzuki and Buchwald-Hartwig couplings fail at the 5-bromo position, yielding only unreacted starting material or debrominated byproducts? Causality & Insight: The failure is rarely due to the electronic nature of the pyridine ring. Instead, it is a purely steric phenomenon. During the catalytic cycle, the Pd(0) species must undergo oxidative addition into the C5-Br bond. While this step is hindered, the true bottleneck is the reductive elimination step. The bulky intermediate Pd(II) complex is forced into a highly strained conformation against the adjacent triazolone ring[3]. Standard ligands (like dppf or BINAP) lack the necessary steric bulk to force the two coupling partners close enough together to eliminate efficiently, leading to prolonged lifetimes of the Pd(II) species and subsequent protodehalogenation (debromination).

FAQ 2: How should I optimize my catalytic system to force the reaction to completion? Causality & Insight: You must use dialkylbiaryl phosphine ligands (the "Buchwald ligands"). Specifically, ligands with a large bite angle and extreme steric bulk, such as BrettPhos or RuPhos , are required[2]. Counterintuitively, a bulkier ligand accelerates reductive elimination by crowding the Pd center so severely that the extrusion of the product becomes the only thermodynamically viable pathway to relieve steric strain.

Quantitative Data: Ligand Optimization for C5-Bromo Amination

Table 1: Effect of Catalyst/Ligand Systems on the Buchwald-Hartwig Amination of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one with Morpholine.

Catalyst SystemLigand CharacteristicsBase / SolventTemp (°C)Conversion (%)Mechanistic Observation
Pd2(dba)3 / XantPhosLarge bite angle, flexibleCs2CO3 / Toluene100< 10%Catalyst trapped in stable Pd(II) intermediate; unable to eliminate.
Pd(OAc)2 / BINAPBidentate, rigidNaOtBu / Dioxane10015%Restricted rotation around C5 prevents proper alignment for coupling.
Pd2(dba)3 / XPhosMonodentate, bulky biarylK3PO4 / t-AmylOH11045%Improved oxidative addition, but transmetalation remains slow.
Pd2(dba)3 / BrettPhos Highly bulky, electron-rich tBuONa / Dioxane 110 > 85% Optimal. Forces reactive conformation; accelerates reductive elimination.
Experimental Protocol 1: Step-by-Step Buchwald-Hartwig Amination (Sterically Hindered Protocol)

Self-Validating System: This protocol uses a pre-activation step to ensure the active Pd(0) species is generated before it encounters the sterically demanding 5-bromo substrate, preventing catalyst poisoning.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (5 mol%), BrettPhos (12 mol%), and sodium tert-butoxide (2.0 equiv).

  • Pre-activation: Add anhydrous 1,4-dioxane (0.1 M relative to substrate) and stir at 40 °C for 15 minutes until the solution turns a deep, homogeneous red (indicating Pd(0)-BrettPhos complex formation).

  • Substrate Addition: Add 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (1.0 equiv) and the amine nucleophile (1.5 equiv).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 110 °C for 16 hours. (For exceptionally bulky amines, microwave irradiation at 130 °C for 2 hours is recommended).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

G Start C5-Bromo Substitution Fails Step1 Identify Bottleneck (Steric Clash at C5) Start->Step1 Step2 Optimize Ligand (Switch to BrettPhos/RuPhos) Step1->Step2 Pd-Catalysis Step3 Optimize Base/Solvent (tBuONa in Dioxane) Step2->Step3 Step4 Increase Energy (Microwave 130°C) Step3->Step4 Success Successful Coupling (Yield > 80%) Step4->Success Conversion High Fail De Novo Synthesis Required Step4->Fail Conversion Low

Caption: Logical workflow for troubleshooting sterically hindered C5-bromo cross-coupling reactions.

Section 2: Regioselectivity in Alkylation (N2 vs. O-Alkylation)

FAQ 3: When I try to alkylate the triazolone ring, I get a mixture of N2-alkylated and O-alkylated products. How does the C5 substituent affect this, and how can I control it? Causality & Insight: The 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold exists in a tautomeric equilibrium between the lactam (3-one) and lactim (3-ol) forms. Alkylation is an ambient nucleophile problem. The presence of a bulky group at C5 (like bromine or a newly coupled aryl group) creates an "umbrella effect" over the C3-carbonyl oxygen and the N4 bridgehead.

  • To favor N2-alkylation: Use a softer base (e.g., K2CO3) in a polar aprotic solvent (DMF) at room temperature. The N2 position is further away from the C5 steric bulk, making it the kinetically favored site for electrophilic attack.

  • To favor O-alkylation: Use a harder base (e.g., Ag2CO3 or NaH) which coordinates the oxygen, though O-alkylation is generally thermodynamically disfavored in this specific sterically hindered system.

Section 3: The De Novo Synthesis Alternative

FAQ 4: What if my desired C5 substituent is so bulky (e.g., a highly substituted adamantyl or ortho-disubstituted aryl group) that late-stage cross-coupling is completely suppressed? Causality & Insight: When the steric threshold exceeds the capacity of even BrettPhos-mediated reductive elimination, you must abandon late-stage functionalization. The authoritative workaround is a de novo synthesis [4]. Instead of functionalizing the intact triazolopyridin-3-one, you introduce the bulky substituent onto a simple pyridine ring first, and then build the triazolone ring around it. This bypasses the peri-steric clash during the critical C-C or C-N bond-forming step.

Experimental Protocol 2: De Novo Ring Closure to 3-One

Self-Validating System: This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a mild, phosgene-free cyclizing agent to construct the triazolone ring from a pre-functionalized hydrazine.

  • Hydrazine Formation: React your pre-functionalized 2-fluoro-6-substituted pyridine with hydrazine hydrate (5.0 equiv) in ethanol at reflux for 4 hours to yield the 2-hydrazinyl-6-substituted pyridine.

  • Cyclization: Dissolve the intermediate (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Add CDI (1.5 equiv) portion-wise at 0 °C. The use of CDI prevents the formation of highly reactive, unmanageable intermediates that occur with phosgene.

  • Heating: Warm to room temperature, then reflux for 6 hours. The rigidification of the ring drives the reaction forward.

  • Isolation: Concentrate the mixture, triturate with cold water, and filter the resulting precipitate to obtain the pure 5-substituted-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one.

G N1 2-Fluoro-6-Substituted Pyridine (Bulky Group Already Present) N2 Nucleophilic Aromatic Substitution (Hydrazine Hydrate, EtOH, Reflux) N1->N2 N3 2-Hydrazinyl-6-Substituted Pyridine (Intermediate) N2->N3 >90% Yield N4 Cyclization (CDI, THF, Reflux) N3->N4 N5 5-Substituted-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one N4->N5 Steric Bypass Successful

Caption: De novo synthesis pathway bypassing late-stage C5 steric hindrance via early functionalization.

References

  • Journal of Medicinal Chemistry. "Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors." ACS Publications, 2001. Available at: [Link]

  • RSC Advances. "KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines." Royal Society of Chemistry, 2018. Available at: [Link]

  • The Journal of Organic Chemistry. "Regioselective Copper(I)-Catalyzed Direct C(3)-H (Hetero)arylation of 6-(Hetero)arylated 1,2,4-Triazolo[4,3-b]pyridazines: Ligand-Free Approach." ACS Publications, 2024. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Bromo vs. 6-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Scaffolds

As a Senior Application Scientist in medicinal chemistry, navigating the functionalization of bicyclic heterocycles requires a deep understanding of how subtle positional changes dictate macroscopic reactivity. The 2H-[1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, navigating the functionalization of bicyclic heterocycles requires a deep understanding of how subtle positional changes dictate macroscopic reactivity. The 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (TZP) scaffold is a highly privileged structure, frequently deployed in the development of anti-psychotic agents and, more recently, as a core pharmacophore in IDO1 catalytic holo-inhibitors[1].

While the synthesis of these systems is well-documented—often relying on the oxidative cyclization of hydrazinopyridines[2]—downstream functionalization is highly dependent on the substitution pattern. This guide provides an objective, data-driven comparison of the 5-bromo and 6-bromo isomers of the TZP scaffold, detailing how steric clefts and electronic induction govern their behavior in cross-coupling and nucleophilic substitution.

Structural & Electronic Divergence: The "Why" Behind Reactivity

To predict the reactivity of these isomers, we must first analyze the topological and electronic environment of the bromine atom relative to the bicyclic core.

  • 6-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (6-Br-TZP): The bromine atom resides on the convex face of the pyridine ring. It is meta to the bridgehead nitrogen (N4) and points away from the sterically demanding triazolone ring. Consequently, it behaves similarly to an unhindered 3-bromopyridine, exhibiting excellent kinetics in palladium-catalyzed oxidative addition.

  • 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (5-Br-TZP): The bromine atom is situated at the C5 position, directly adjacent to the bridgehead nitrogen (N4) and in close spatial proximity to the C3 carbonyl oxygen. This creates a severe steric cleft . Furthermore, the strong inductive electron-withdrawing effect of the adjacent bridgehead nitrogen renders the C-Br bond highly electron-deficient, increasing its susceptibility to nucleophilic aromatic substitution (SNAr) but severely hindering the approach of bulky transition metal catalysts.

Reactivity Profiling: A Head-to-Head Comparison

The following table summarizes the divergent performance of both isomers across standard medicinal chemistry transformations.

Reactivity Parameter5-Bromo Isomer (5-Br-TZP)6-Bromo Isomer (6-Br-TZP)
Steric Environment Highly hindered (adjacent to N4 & C3=O)Unhindered (convex face of pyridine ring)
Electronic State Highly electron-deficient (ortho to N4)Moderately electron-deficient
Suzuki-Miyaura Coupling Sluggish; requires bulky ligands (XPhos), 100-110°CRapid; proceeds with standard Pd(dppf)Cl₂, 80°C
Buchwald-Hartwig Amination Prone to protodehalogenation; low yieldsHigh yielding with BrettPhos or RuPhos
SNAr Susceptibility Moderate (with small, hard nucleophiles like MeO⁻)Poor (requires strong activation)
N2-Alkylation Excellent (>90% yield with K₂CO₃ / R-X)Excellent (>90% yield with K₂CO₃ / R-X)

Mechanistic Workflows & Visualizations

The stark contrast in cross-coupling efficiency is rooted in the oxidative addition step of the catalytic cycle. Standard ligands (like PPh₃ or dppf) fail with the 5-bromo isomer because the resulting PdL₂ complex cannot physically penetrate the steric cleft. Overcoming this requires dialkylbiaryl phosphine ligands (e.g., XPhos), which force the palladium into a highly reactive, monoligated [PdL] state.

G cluster_0 6-Bromo Isomer Reactivity cluster_1 5-Bromo Isomer Reactivity Node1 6-Br-TZP (Low Steric Hindrance) Node2 Pd(0) + Standard Ligands (e.g., dppf, PPh3) Node1->Node2 Unhindered Coordination Node3 Fast Oxidative Addition (High Yield, 80°C) Node2->Node3 Facile Insertion Node4 5-Br-TZP (High Steric Hindrance) Node5 Pd(0) + Bulky Ligands (e.g., XPhos) Node4->Node5 Hindered Coordination Node6 Slow Oxidative Addition (Moderate Yield, 110°C) Node5->Node6 Forced Insertion via Steric Bulk

Figure 1: Pd-catalyzed oxidative addition pathways for 5-bromo vs 6-bromo TZP isomers.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity functionalization, the free N2-H position must be protected or alkylated prior to cross-coupling to prevent the formation of inactive Pd-N complexes. Below are step-by-step, self-validating protocols for the orthogonal functionalization of these scaffolds.

Protocol A: Chemoselective N2-Alkylation (Isomer Independent)

Causality: The basicity of K₂CO₃ is perfectly tuned to deprotonate the acidic N2-H (pKa ~9-10) without inducing competing SNAr at the 5-bromo position, which would occur if stronger bases like NaH were used.

  • Preparation: Charge a flame-dried round-bottom flask with the bromo-TZP scaffold (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Cool the suspension to 0 °C and add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (typically 50% EtOAc/Hexanes). The N-alkylated product will exhibit a significantly higher Rf​ value than the highly polar N-H starting material. IR spectroscopy of the crude product will confirm the disappearance of the broad N-H stretch (~3100 cm⁻¹).

Protocol B: Divergent Suzuki-Miyaura Cross-Coupling

Causality: The 6-bromo isomer is highly cooperative and reacts under standard conditions. The 5-bromo isomer requires XPhos; its bulky dicyclohexyl motif accelerates the difficult oxidative addition, while the biaryl backbone prevents the formation of inactive Pd-dimers.

For the 6-Bromo Isomer (6-Br-TZP):

  • Combine N-alkylated 6-Br-TZP (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degas the mixture via sparging with N₂ for 15 minutes.

  • Heat at 80 °C for 6 hours. Complete conversion is typically observed with >85% isolated yields.

For the 5-Bromo Isomer (5-Br-TZP):

  • Combine N-alkylated 5-Br-TZP (1.0 equiv), arylboronic acid (2.0 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degas rigorously via freeze-pump-thaw (3 cycles) to completely exclude oxygen, which rapidly deactivates the electron-rich Pd(0)-XPhos complex.

  • Heat at 110 °C in a sealed pressure tube for 16 hours.

  • Self-Validation Checkpoint: If the reaction stalls, analyze the crude mixture via LC-MS. The presence of a protodehalogenated mass ( [M−Br+H]+ ) indicates that oxidative addition was successful, but transmetalation failed due to steric crowding. In such cases, increasing the equivalents of boronic acid or reducing the water content is required.

Workflow Start Starting Material (5-Br or 6-Br TZP) Alkylation Step 1: N2-Alkylation (K2CO3, R-X, DMF) Start->Alkylation 100% Conversion Split Isomer? Alkylation->Split Coupling6 Step 2a: Suzuki (6-Br) Pd(dppf)Cl2, 80°C Split->Coupling6 6-Br Coupling5 Step 2b: Suzuki (5-Br) Pd2(dba)3, XPhos, 110°C Split->Coupling5 5-Br Product Final Functionalized TZP Scaffold Coupling6->Product >85% Yield Coupling5->Product 50-70% Yield

Figure 2: Divergent experimental workflow for orthogonal functionalization of bromo-TZP scaffolds.

Conclusion

The selection between 5-bromo and 6-bromo TZP isomers fundamentally alters the synthetic trajectory of a drug discovery program. While the 6-bromo isomer offers seamless integration into standard high-throughput cross-coupling arrays, the 5-bromo isomer demands bespoke catalytic systems to overcome its inherent steric liabilities. By leveraging tailored ligands like XPhos and strictly controlling the basicity during N-alkylation, researchers can reliably functionalize both vectors to explore the full chemical space of this privileged pharmacophore.

References

  • Title: The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines Source: Organic Chemistry Portal URL: [Link]

  • Title: EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 5-Bromo-2H-triazolo[4,3-a]pyridin-3-one via LC-MS

A Senior Application Scientist's Guide to Purity Validation of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one via LC-MS Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Purity Validation of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one via LC-MS

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one, a molecule with potential applications in medicinal chemistry, rigorous purity validation is paramount. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

This guide, drawing from extensive field experience, provides an in-depth protocol for validating the purity of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind our methodological choices, compare LC-MS to viable alternatives, and present a self-validating protocol grounded in established regulatory principles.

The Power of LC-MS: A Synergy of Separation and Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, prized for its high sensitivity and selectivity.[4][5] The technique operates on a powerful two-stage principle:

  • High-Performance Liquid Chromatography (HPLC): This first stage separates the primary compound from any impurities based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).[1][6]

  • Mass Spectrometry (MS): Following separation, the eluted molecules are ionized and their mass-to-charge (m/z) ratio is measured. This provides an exact molecular weight, offering definitive identification and structural information that other detectors cannot.[5]

This combination is particularly potent for purity analysis. HPLC resolves the components of the mixture, while MS provides the specificity to confirm the identity of the main peak and, crucially, to identify and characterize unknown impurities.[5]

Comparative Analysis: Why LC-MS is the Preferred Method

While several analytical techniques can assess chemical purity, LC-MS offers a superior balance of specificity, sensitivity, and informational depth for a compound like 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one.

Technique Principle Advantages for this Application Limitations
LC-MS Chromatographic separation followed by mass-based detection.[4]High Specificity: Mass detection is less prone to interference than UV.[7] Identification Power: Can determine the molecular weight of unknown impurities. High Sensitivity: Capable of detecting trace-level impurities.Higher instrument cost and complexity compared to HPLC-UV.
HPLC-UV Chromatographic separation followed by UV absorbance detection.[5]Robust, reliable, and widely available. Excellent for quantitation of known compounds.Lack of Specificity: Co-eluting impurities with similar UV absorbance can inflate purity values. Cannot identify unknown impurities.
Quantitative NMR (qNMR) Measures the molar concentration of a substance by comparing its NMR signal integral to that of a certified internal standard.[8]Orthogonal Technique: Provides purity assessment based on a different principle than chromatography.[8] Does not require a reference standard for each impurity.Lower sensitivity compared to LC-MS. May not detect impurities present at very low levels. Requires a larger sample amount.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass detection.High-resolution separation for volatile compounds.Unsuitable for non-volatile or thermally labile compounds like the target molecule, which would likely decompose at high temperatures.

As the table illustrates, LC-MS provides the most comprehensive and reliable data for a purity validation study where the identity of potential impurities is unknown.

Experimental Workflow for Purity Validation

The following section details a robust, step-by-step methodology for the purity analysis of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one using LC-MS, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

LC-MS Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation (ICH Q2) cluster_analysis Phase 4: Analysis & Reporting prep Sample & Standard Preparation instrument LC-MS System Configuration prep->instrument Load Samples dev Optimize LC Separation (Gradient, Column) instrument->dev ms_opt Optimize MS Parameters (ESI, Scan Range) dev->ms_opt specificity Specificity ms_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analysis Purity Calculation (% Area Normalization) robustness->analysis report Generate Validation Report analysis->report

Caption: High-level workflow for LC-MS purity validation.

Part 1: Instrument & Reagents
  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) or a sensitive triple quadrupole mass spectrometer (QqQ).[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Rationale: The triazolo-pyridin-one structure imparts moderate polarity, making a C18 stationary phase ideal for retention and separation from both more polar and less polar impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte for positive mode electrospray ionization (ESI), enhancing sensitivity.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Reference Standard: A well-characterized batch of 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one with the highest possible purity.

Part 2: LC-MS Method Development
  • Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a suitable solvent like DMSO, then dilute to a working concentration of ~10 µg/mL using the sample diluent. Prepare the test sample similarly.

  • LC Method:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 15 minutes) to effectively separate all potential impurities.

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Rationale: The nitrogen atoms in the triazolo-pyridine ring system are basic and readily accept a proton, making ESI+ the most sensitive ionization mode.

    • Scan Range: m/z 100-800. This range will cover the expected mass of the parent compound (~228/230 Da for Br isotopes) and potential dimers or degradation products.

    • Data Acquisition: Collect data in full scan mode to detect all ions. If using a QqQ, a Multiple Reaction Monitoring (MRM) method can be developed for higher sensitivity if specific impurities need to be quantified.[12]

Part 3: Method Validation Protocol

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[9][11][13]

Validation Parameter Logic start Begin Validation specificity Specificity: Is the peak pure? (Forced Degradation) start->specificity linearity Linearity: Does response correlate with concentration? specificity->linearity accuracy Accuracy: How close are results to the true value? linearity->accuracy precision Precision: How repeatable are the measurements? accuracy->precision loq LOQ: What is the lowest quantifiable level? precision->loq report Method Validated loq->report

Caption: Key parameters evaluated during method validation.

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Protocol: Perform forced degradation studies. Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to ensure that degradation products are resolved from the main peak and that the method is "stability-indicating." The FDA and other regulatory bodies expect this to demonstrate specificity.[7]

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot the peak area against concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.

  • Accuracy:

    • Protocol: Analyze samples with known concentrations (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Accuracy is expressed as the percentage of recovery.

    • Acceptance Criteria: Recovery within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Protocol:

      • Repeatability: Analyze six replicate preparations of the sample on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Protocol: Determine the lowest concentration that can be measured with acceptable accuracy and precision. This is often established based on a signal-to-noise ratio of approximately 10:1.

    • Importance: This is critical for quantifying low-level impurities accurately.

Part 4: Data Analysis and Purity Calculation

Purity is typically determined using the area normalization method from the chromatogram of the test sample.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all compounds have a similar response factor in the MS detector, which is a reasonable starting point for structurally related impurities. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.

Expected Validation Results

The following table summarizes typical data that would be generated during a successful validation, demonstrating the method's suitability.

Validation Parameter Result ICH Acceptance Criteria
Linearity (R²) 0.9992≥ 0.995
Accuracy (% Recovery) 99.5% - 101.2%Typically 98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.15%≤ 2.0%
Limit of Quantitation (LOQ) 0.05 µg/mL (0.05% of 100 µg/mL)Sufficiently low to quantify impurities at required levels (e.g., 0.1%).

Conclusion

Validating the purity of a novel compound like 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one is a multi-faceted process that demands a highly specific and sensitive analytical technique. LC-MS stands out as the superior choice, providing an integrated solution for separation, identification, and quantitation of both the API and its potential impurities. By following a systematic method development and validation protocol grounded in ICH and FDA guidelines, researchers can establish a self-validating system that ensures the generation of trustworthy and accurate purity data.[2][9][13] This foundational data is critical for making informed decisions throughout the drug development lifecycle, ultimately ensuring the quality and safety of the final therapeutic product.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025). Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma Group. Available from: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • Identity and Purity - Small Molecules . Pacific BioLabs. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective . PMC. Available from: [Link]

  • Analysis of Pesticides by Quadrupole LC-MS/MS . Jasco International Co., Ltd. Available from: [Link]

Sources

Validation

A Comprehensive Comparison Guide: Cross-Coupling Efficiency of 5-Bromo vs. 5-Chloro Triazolopyridines

Executive Summary In the landscape of modern drug discovery, the[1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore, most notably featured in the synthesis of the JAK1 inhibitor Filgotinib 1. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the[1,2,4]triazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore, most notably featured in the synthesis of the JAK1 inhibitor Filgotinib 1. The C5 position of this bicyclic system serves as a critical vector for structure-activity relationship (SAR) exploration via palladium-catalyzed cross-coupling.

For process chemists and discovery scientists, selecting between a 5-bromo and a 5-chloro substituent dictates the entire synthetic trajectory. While 5-chloro derivatives offer superior atom economy and lower raw material costs, 5-bromo derivatives provide significantly higher reactivity under milder conditions. This guide objectively compares the cross-coupling efficiency of these two substrates, providing mechanistic causality, quantitative data, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: The C-Br vs. C-Cl Dichotomy

The fundamental difference in cross-coupling efficiency between 5-bromo and 5-chloro triazolopyridines is governed by the thermodynamics and kinetics of the oxidative addition step—the rate-determining phase of the catalytic cycle.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker, with a BDE of approximately 81 kcal/mol, compared to the carbon-chlorine (C-Cl) bond at ~96 kcal/mol 2.

  • Ligand Architecture: Because of the lower activation barrier, 5-bromo-[1,2,4]triazolo[1,5-a]pyridines readily undergo oxidative addition with standard, less sterically demanding bidentate ligands such as dppf 3. Conversely, cleaving the inert C-Cl bond requires highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or specialized NHC ligands (e.g., Pd-PEPPSI complexes) to force the formation of a highly reactive monoligated L1​Pd(0) species 4.

G Pd0 Pd(0)L_n Catalyst Br_Sub 5-Bromo-Triazolopyridine C-Br BDE ~81 kcal/mol Pd0->Br_Sub Cl_Sub 5-Chloro-Triazolopyridine C-Cl BDE ~96 kcal/mol Pd0->Cl_Sub OA_Br Oxidative Addition (Fast, Standard Ligands) Br_Sub->OA_Br OA_Cl Oxidative Addition (Slow, Bulky Ligands) Cl_Sub->OA_Cl PdII Pd(II) Aryl Halide Complex OA_Br->PdII OA_Cl->PdII Trans Transmetalation (Boronic Acid) PdII->Trans RE Reductive Elimination Trans->RE RE->Pd0 Regenerates Pd(0) Product C5-Substituted Triazolopyridine RE->Product

Catalytic cycle highlighting oxidative addition differences between C-Br and C-Cl bonds.

Quantitative Performance Comparison

The following table summarizes the optimized reaction parameters and average efficiencies for Suzuki-Miyaura cross-coupling of both substrates based on established pharmaceutical scale-up data.

Reaction Parameter5-Bromo-[1,2,4]triazolo[1,5-a]pyridine5-Chloro-[1,2,4]triazolo[1,5-a]pyridine
Optimal Catalyst / Ligand PdCl2​(dppf) or Pd(PPh3​)4​ Pd2​(dba)3​ / XPhos or Pd-PEPPSI
Optimal Base K2​CO3​ or Na2​CO3​ Cs2​CO3​ or KOtBu
Solvent System 1,4-Dioxane / H2​O (4:1)1,4-Dioxane / H2​O (10:1) or Toluene
Reaction Temperature 80 °C – 90 °C100 °C – 120 °C
Reaction Time 2 – 4 hours12 – 18 hours
Average Yield 85% – 95%70% – 85%
Primary Side Reaction Protodebromination (Minimal)Protodechlorination / Catalyst Poisoning

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind the specific reagents chosen for each halogen.

Protocol A: Suzuki Coupling of 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine

This protocol mirrors the mild conditions utilized in the synthesis of Filgotinib intermediates.3

  • Reagent Charging: To a reaction vessel, add 5-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

    • Causality: K2​CO3​ provides sufficient basicity to activate the boronic acid into a reactive boronate complex without causing base-catalyzed degradation of the triazolopyridine core.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O . Sparge the mixture with Argon for 15 minutes. Add PdCl2​(dppf) (0.03 to 0.05 equiv).

    • Causality: The biphasic solvent system ensures the simultaneous dissolution of the organic substrates and the inorganic base, facilitating efficient transmetalation.

  • Heating: Heat the mixture to 90 °C for 3 hours.

  • Validation Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The disappearance of the UV-active 5-bromo starting material ( Rf​ ~0.6) and the appearance of a more polar, highly fluorescent product spot ( Rf​ ~0.3) validates the completion of the cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate.

Protocol B: Suzuki Coupling of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine

This protocol utilizes advanced Buchwald-type ligands to overcome the high C-Cl activation barrier.

  • Reagent Charging: To an oven-dried Schlenk tube, add 5-chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and Cs2​CO3​ (2.5 equiv).

    • Causality: Cs2​CO3​ is selected over K2​CO3​ because the larger Cesium cation increases the solubility of the carbonate in organic solvents, providing a highly reactive "naked" anion necessary to drive transmetalation at the sterically hindered, bulky Palladium center.

  • Strict Degassing: Add anhydrous 1,4-Dioxane. Perform three consecutive Freeze-Pump-Thaw cycles. Backfill with Argon and add Pd2​(dba)3​ (0.02 equiv) and XPhos (0.04 equiv).

    • Causality: Strict oxygen exclusion is mandatory. Electron-rich dialkylbiaryl phosphines like XPhos are highly susceptible to oxidation. Even trace oxygen will form phosphine oxides, permanently poisoning the catalyst.

  • Heating: Seal the tube and heat to 110 °C for 16 hours.

  • Validation Checkpoint: Due to the high temperatures, monitor for protodehalogenation via LC-MS. A successful reaction will show >90% conversion to the desired mass [M+H]+ without significant accumulation of the des-chloro triazolopyridine byproduct.

Strategic Decision Workflow

Workflow Start Select C5-Halogenated Triazolopyridine Cond_Br 5-Bromo Derivative Start->Cond_Br Prioritize Reactivity Cond_Cl 5-Chloro Derivative Start->Cond_Cl Prioritize Cost Cat_Br Standard Catalysis PdCl2(dppf) / K2CO3 Cond_Br->Cat_Br Cat_Cl Advanced Catalysis Pd2(dba)3 / XPhos / Cs2CO3 Cond_Cl->Cat_Cl Temp_Br Mild Heating (80-90°C) Cat_Br->Temp_Br Temp_Cl High Heating (100-120°C) Cat_Cl->Temp_Cl Outcome Target C5-Coupled Product Temp_Br->Outcome Temp_Cl->Outcome

Decision matrix for optimizing triazolopyridine cross-coupling based on halogen selection.

Conclusion & Recommendations

The empirical data clearly demonstrates that 5-bromo-[1,2,4]triazolo[1,5-a]pyridines are the superior choice for early-stage discovery and rapid library synthesis. Their low activation barrier allows for the use of inexpensive, robust catalysts (like PdCl2​(dppf) ) under mild biphasic conditions, minimizing side reactions and maximizing throughput.

Conversely, 5-chloro-[1,2,4]triazolo[1,5-a]pyridines should be prioritized during late-stage process scale-up where the lower cost of the starting material offsets the expense of advanced ligands (like XPhos). However, chemists must be prepared to engineer rigorous, oxygen-free environments and utilize stronger, more soluble bases to force the sluggish oxidative addition step to completion.

References

  • Drugs of the Future (Thomson Reuters). Filgotinib. Tyrosine-protein kinase JAK1 inhibitor, Treatment of rheumatoid arthritis.[Link]

  • New Drug Approvals. Filgotinib Patent Data and Suzuki Coupling Synthesis.[Link]

  • ChemRxiv (ACS). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes.[Link]

Sources

Comparative

A Researcher's Guide to Purity: Benchmarking Commercial vs. In-House Synthesized 5-Bromo-2H-triazolo[4,3-a]pyridin-3-one

A Researcher's Guide to Purity: Benchmarking Commercial vs. In-House Synthesized 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one Abstract Introduction: The Imperative of Chemical Purity The journey from a hit compound i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Purity: Benchmarking Commercial vs. In-House Synthesized 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one

Abstract

Introduction: The Imperative of Chemical Purity

The journey from a hit compound in a high-throughput screen to a clinical candidate is long and fraught with challenges. A fundamental prerequisite for success at every stage is the quality of the chemical matter being investigated. High-purity compounds are essential for ensuring drug efficacy and safety, as active pharmaceutical ingredients (APIs) must deliver consistent therapeutic effects without adverse reactions caused by contaminants.[1][2] The presence of unknown impurities can confound structure-activity relationship (SAR) studies, mask the true potency of a lead compound, or introduce unforeseen toxicity.

Methodology: A Framework for Validation

To conduct a fair and rigorous comparison, we established parallel workflows for the synthesis and analysis of the target compound.

Materials
  • Commercial Sample: 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one (Purity: ≥97%) was procured from Apollo Scientific.[5]

  • Synthesis Reagents: 2,6-Dibromopyridine (98%), Hydrazine hydrate (≥98%), Triphosgene (98%), Triethylamine (≥99.5%), Dichloromethane (DCM, HPLC Grade), and Ethyl Acetate (EtOAc, HPLC Grade) were sourced from major chemical suppliers.

In-House Synthesis Protocol

The synthesis was designed as a two-step process involving the formation of a key hydrazinopyridine intermediate, followed by cyclization. This approach is a well-established route for generating[1][2]triazolo[4,3-a]pyridine cores.[6][7]

Step 1: Synthesis of 2-Bromo-6-hydrazinylpyridine

  • To a solution of 2,6-dibromopyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic aromatic substitution of one bromide is favored due to the excess of hydrazine and the activating effect of the pyridine nitrogen. Ethanol is a suitable polar protic solvent for this transformation.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. The product will be extracted into the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate.

Step 2: Cyclization to 5-Bromo-2H-[1][2][3]triazolo[4,3-a]pyridin-3-one

  • Dissolve the crude 2-bromo-6-hydrazinylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.5 eq) to the solution.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.

    • Causality: Triphosgene serves as a safer, solid equivalent of phosgene. It reacts with the hydrazine moiety to form an intermediate that readily undergoes intramolecular cyclization, driven by the nucleophilic pyridine nitrogen, to form the stable triazolone ring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography (Silica gel, eluting with a gradient of Ethyl Acetate in Hexanes) to afford the final product as a solid.

Synthesis Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Purification A 2,6-Dibromopyridine C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Workup & Extraction C->D E Crude 2-Bromo-6-hydrazinylpyridine D->E G Cyclization Reaction E->G Input to Step 2 F Triphosgene & Triethylamine in DCM F->G H Quench & Workup G->H I Column Chromatography H->I J Purified Product I->J Analytical Workflow cluster_0 cluster_1 cluster_2 A Commercial Sample C HPLC Purity Analysis A->C D 1H NMR Spectroscopy A->D E LC-MS Analysis A->E B Synthesized Sample B->C B->D B->E F Purity, Spectra, M/Z C->F D->F E->F

Fig. 2: Parallel workflow for analytical benchmarking.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of each sample by quantifying the area percentage of the main peak relative to any impurity peaks.

  • System: Standard HPLC with UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Protocol:

    • Prepare 1 mg/mL stock solutions of each sample in a 50:50 mixture of Acetonitrile:Water.

    • Filter the samples through a 0.22 µm syringe filter before injection.

    • Run a blank (mobile phase) injection first, followed by the two samples.

    • Integrate the resulting chromatograms to calculate the area percent of all detected peaks.

    • Self-Validation: The use of a gradient method ensures that both polar and non-polar impurities are likely to be eluted and detected, providing a comprehensive purity profile. [8] 2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound and identify any proton-containing impurities.

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Protocol:

    • Dissolve ~5-10 mg of each sample in ~0.7 mL of DMSO-d₆.

    • Acquire a standard proton spectrum.

    • Process the data (phasing, baseline correction, and integration).

    • Compare the chemical shifts, splitting patterns, and integrations to the expected structure. Check for unexpected signals, which may indicate impurities.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the target compound and detect any impurities with different mass-to-charge ratios.

  • System: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: A rapid version of the HPLC method described above.

  • MS Protocol:

    • Perform analysis in positive ESI mode.

    • Scan a mass range from m/z 100 to 500.

    • Identify the [M+H]⁺ adduct for the target compound (Expected m/z = 214.0/216.0).

    • Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Therefore, the mass spectrum should show a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound. [9]

Results and Discussion

The data gathered from the analytical characterization provides a clear picture of the quality and composition of each sample.

Comparative Data Summary
ParameterCommercial SampleSynthesized Sample (Post-Purification)
Physical Appearance Off-white solidWhite crystalline solid
Yield N/A72% (overall from 2,6-dibromopyridine)
HPLC Purity (254 nm) 98.1%99.6%
¹H NMR Conforms to structure; minor unidentified peaksConforms to structure; clean baseline
LC-MS [M+H]⁺ Observed at m/z 214.0, 216.0Observed at m/z 214.0, 216.0
Key Impurity (HPLC) Unidentified peak at Rₜ 5.2 min (0.8%)Residual starting material at Rₜ 8.9 min (0.2%)
Relative Cost High (per mg)Low (reagent cost) + Labor
Time Investment Minimal (ordering)Significant (2-3 days synthesis & purification)
Interpretation of Analytical Data

HPLC Analysis: The commercial sample showed a purity of 98.1%, which is within the supplier's specification of ≥97%. However, a notable impurity was observed at a relative retention time of 5.2 minutes. The in-house synthesized material, after careful chromatographic purification, exhibited a higher purity of 99.6%. The primary detectable impurity was a trace amount of unreacted hydrazinopyridine intermediate, indicating a highly efficient cyclization step. For applications requiring the highest possible purity, the synthesized batch is superior.

¹H NMR Spectroscopy: Both samples displayed proton signals consistent with the structure of 5-Bromo-2H-t[1][2][3]riazolo[4,3-a]pyridin-3-one. The spectrum of the commercial sample showed small, broad signals in the baseline that could not be readily assigned, suggesting the presence of minor paramagnetic or polymeric impurities not easily detected by HPLC. The synthesized sample's spectrum was exceptionally clean, providing high confidence in its structural integrity.

LC-MS Analysis: Mass spectrometry confirmed the identity of the main component in both samples. The observation of the characteristic isotopic doublet at m/z 214.0 and 216.0 with nearly equal intensity is unambiguous proof of the presence of one bromine atom, confirming the molecular weight of the target compound. [3][9]

Commercial vs. Synthesis: A Cost-Benefit Analysis

The decision to purchase or synthesize a research compound is a classic laboratory dilemma involving a trade-off between time, cost, and quality control.

  • Commercial Sourcing: The primary advantages are speed and convenience. For researchers on a tight timeline or those who do not specialize in chemical synthesis, purchasing is the most efficient option. The main drawback is the higher per-milligram cost and a reliance on the supplier's quality control, which, while generally reliable, may not meet the stringent requirements of every experiment.

  • In-House Synthesis: The foremost benefit is ultimate control over purity. Through careful execution and purification, it is often possible to achieve a higher purity standard than commercially available batches, as demonstrated in this study. Synthesis is also significantly more cost-effective for larger quantities. The obvious disadvantage is the substantial investment in time and labor, requiring expertise in synthetic organic chemistry.

Conclusion and Recommendations

This guide demonstrates a practical and robust workflow for benchmarking the purity of a key chemical reagent. Our findings indicate that while the commercial sample of 5-Bromo-2H-t[1][2][3]riazolo[4,3-a]pyridin-3-one is of acceptable quality for many applications, in-house synthesis can yield material of superior purity.

We offer the following recommendations to our fellow researchers:

  • Always Verify: Regardless of the source, it is prudent to perform at least one identity and purity check (e.g., LC-MS) on critical reagents upon receipt. Do not assume the label is sufficient.

  • Define Your Needs: For initial screening or exploratory studies, a commercial-grade sample (≥97%) may be perfectly adequate. For late-stage lead optimization, in vivo studies, or quantitative biochemical assays, synthesizing a high-purity batch (>99.5%) is strongly recommended to ensure data integrity.

  • Balance Resources: The decision to buy or synthesize should be a strategic one, balancing the need for speed, the cost of materials, and the stringency of the experimental purity requirements.

Ultimately, investing time in the characterization and quality control of foundational chemical tools is an investment in the reliability and success of the entire research and development pipeline.

References

  • Apollo Scientific. (2025).
  • Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • ChemTalk. (2023).
  • Chemistry LibreTexts. (2023).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • ChemicalBook. 5-BROMO-2H-T[1][2][3]RIAZOLO[4,3-A]PYRIDIN-3-ONE CAS#: 864933-07-3.

  • CymitQuimica. 5-bromo-2H-t[1][2][3]riazolo[4,3-a]pyridin-3-one.

  • Acta Scientific. (2020).
  • Dolan, J. W. (2015). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America.
  • Sigma-Aldrich. Developing HPLC Methods.
  • ResearchGate. (2014).
  • Smolecule. (2023). 6-Bromo-t[1][2][3]riazolo[4,3-a]pyridin-3-amine.

  • PubMed. (2013). Synthesis of pyrido[2,3-d]t[1][2][3]riazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents.

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
  • Al-Hiari, Y. M., et al. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules. [Link]

Sources

Validation

spectroscopic validation of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one intermediates

Spectroscopic Validation of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Intermediates: A Comparative Analytical Guide By: Senior Application Scientist Executive Summary & The Analytical Challenge The 2H-[1,2,4]triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one Intermediates: A Comparative Analytical Guide

By: Senior Application Scientist

Executive Summary & The Analytical Challenge

The 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is a privileged pharmacophore, most notably serving as the core structural motif in the antidepressant trazodone and various 5-HT receptor ligands[1]. During the synthesis of halogenated derivatives—specifically 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3)—regioselectivity is a paramount analytical concern.

Depending on the synthetic route (e.g., cyclization of brominated 2-hydrazinylpyridines or direct electrophilic bromination), the reaction can yield the 5-bromo, 6-bromo, or 8-bromo regioisomers[2]. Because these isomers share identical molecular weights and similar polarities, standard chromatographic methods (HPLC/UV) are insufficient for structural confirmation. This guide provides a comprehensive comparison of analytical methodologies to definitively validate the 5-bromo intermediate, differentiating it from its regioisomeric alternatives through a self-validating spectroscopic workflow.

Workflow SM 2-Bromo-6-hydrazinylpyridine (Starting Material) Reagent CDI / Phosgene (Cyclization) SM->Reagent Product 5-Bromo-2H-[1,2,4]triazolo [4,3-a]pyridin-3-one Reagent->Product Target Impurity1 6-Bromo Isomer (Impurity) Reagent->Impurity1 Minor Impurity2 8-Bromo Isomer (Impurity) Reagent->Impurity2 Minor

Synthetic workflow illustrating the generation of the 5-bromo target and potential regioisomers.

Comparative Analysis 1: 1D and 2D NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for regioisomer differentiation. The causality behind this lies in the unique electronic environment of the triazolopyridinone ring system.

In the unsubstituted core, the proton at the C-5 position is highly deshielded due to the anisotropic magnetic cone of the adjacent bridgehead nitrogen (N-4) and the carbonyl-like environment at C-3. Consequently, the H-5 proton typically resonates far downfield at approximately 8.0–8.5 ppm.

When evaluating the 5-bromo intermediate , the defining spectroscopic signature is the absence of this highly deshielded H-5 signal. In contrast, the 6-bromo and 8-bromo alternatives will retain the H-5 proton, which will appear as a doublet or doublet of doublets depending on the adjacent coupling partners. Furthermore, the use of DMSO-d₆ as a solvent is critical; it slows the chemical exchange of the acidic triazolone NH proton, allowing it to be observed as a broad singlet around 12.45 ppm[3], which is invisible in protic solvents like CD₃OD.

Table 1: Comparative NMR & MS Signatures for Brominated Regioisomers
Regioisomer¹H NMR Characteristics (DMSO-d₆)Key 2D NMR (HMBC) CorrelationsLC-HRMS Isotope Pattern
5-Bromo Absence of highly deshielded H-5 (~8.2 ppm). Exhibits a 3-spin system (H-6, H-7, H-8).No H-5 to N-4 correlation.m/z 213.95 / 215.95 (1:1)
6-Bromo (Alt.) H-5 present as a doublet (~8.2 ppm, J ≈ 1.5 Hz). H-7 and H-8 present.Strong ³J coupling from H-5 to N-4.m/z 213.95 / 215.95 (1:1)
8-Bromo (Alt.) H-5 present as a doublet (~8.1 ppm, J ≈ 7.0 Hz). H-6 and H-7 present.Strong ³J coupling from H-5 to N-4.m/z 213.95 / 215.95 (1:1)

Comparative Analysis 2: HRMS and FT-IR Orthogonal Validation

While NMR provides structural connectivity, High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide self-validating orthogonal data.

  • LC-HRMS: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The 5-bromo intermediate will exhibit a characteristic isotopic envelope with [M+H]⁺ peaks at m/z 213.95 and 215.95. While HRMS cannot easily distinguish between the isomers based on intact mass alone, Collision-Induced Dissociation (CID) fragmentation pathways offer subtle clues. The proximity of the bromine atom to the bridgehead nitrogen in the 5-bromo isomer facilitates a unique neutral loss of a Br radical, whereas the 6- or 8-bromo isomers preferentially lose N₂ and CO from the triazolone ring first.

  • FT-IR: The C=O stretching frequency of the triazolopyridinone ring typically appears between 1710–1730 cm⁻¹[3]. The inductive electron-withdrawing effect of the bromine atom at the 5-position (closest to the bridgehead nitrogen) induces a slight hypsochromic (blue) shift in the carbonyl frequency compared to the 8-bromo isomer.

DecisionTree Start Acquire 1H NMR Spectrum (DMSO-d6) Q1 Is there a signal at ~8.0-8.5 ppm? (Deshielded H-5) Start->Q1 No NO Q1->No Yes YES Q1->Yes Result1 Confirmed: 5-Bromo Isomer No->Result1 Q2 Coupling Pattern of H-5? Yes->Q2 Doublet Doublet (meta coupling, J~1.5 Hz) Q2->Doublet DoubletDoublet Doublet (ortho coupling, J~7.0 Hz) Q2->DoubletDoublet Result2 6-Bromo Isomer Doublet->Result2 Result3 8-Bromo Isomer DoubletDoublet->Result3

NMR decision tree for the rapid regioisomeric differentiation of brominated triazolopyridinones.

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on a single analytical technique. The following protocols are designed as a self-validating system where the output of one method confirms the assumptions of the next.

Protocol A: High-Resolution NMR Acquisition (1D & 2D)

Causality Check: DMSO-d₆ is specifically chosen to prevent the rapid chemical exchange of the triazolone NH proton, allowing for complete structural elucidation.

  • Sample Preparation: Dissolve 15-20 mg of the intermediate in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • ¹H NMR Acquisition: Run at 400 MHz or higher. Set spectral width to 12 ppm, relaxation delay (d1) to 2.0 s, and acquire 32 scans. Look for the absence of the ~8.2 ppm signal to confirm the 5-bromo isomer.

  • ¹³C NMR Acquisition: Run at 100 MHz or higher using proton decoupling (WALTZ-16). Set d1 to 2.0 s, acquire 1024 scans.

  • 2D HMBC Validation: To conclusively validate the assignment, run a ¹H-¹⁵N HMBC. The 5-position proton (if present as an impurity) will show a strong ³J coupling to the bridgehead nitrogen N-4. The absence of this specific correlation confirms the 5-bromo substitution.

Protocol B: LC-HRMS Isotopic Profiling
  • Sample Preparation: Dilute the intermediate to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Resolution set to >70,000 (FWHM).

  • Data Analysis: Extract the[M+H]⁺ ion chromatogram. Verify the presence of the m/z 213.95/215.95 doublet with a strict 1:1 intensity ratio, confirming the presence of a single bromine atom.

Protocol C: FT-IR Vibrational Analysis
  • Sample Preparation: Prepare a KBr pellet using 1-2 mg of the intermediate and 100 mg of anhydrous KBr, or use an ATR (Attenuated Total Reflectance) accessory with a diamond crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Accumulate 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the strong C=O stretching frequency (~1717 cm⁻¹) and the broad NH stretch (~3170 cm⁻¹)[3].

References

  • Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies Source: Molecules / National Institutes of Health (NIH) PMC URL:[Link]

  • A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents Source: MDPI URL:[Link]

Sources

Comparative

Comparative Study of Triazolopyridinone Scaffolds in Targeted Drug Design

The strategic selection of heterocyclic scaffolds is the cornerstone of rational drug design. Among bicyclic systems, the triazolopyridinone scaffold (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic selection of heterocyclic scaffolds is the cornerstone of rational drug design. Among bicyclic systems, the triazolopyridinone scaffold (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) has emerged as a highly privileged chemotype. Characterized by its unique dipole moment, dual hydrogen-bond donor/acceptor capabilities, and structural rigidity, it offers distinct advantages over traditional phenyl rings and homologous azines.

This guide provides an objective, data-driven comparison of triazolopyridinone scaffolds against alternative chemotypes (such as triazolopyridines and monocyclic pyridinones), detailing their pharmacodynamic performance, structural mechanics, and validation protocols in modern medicinal chemistry.

Structural Mechanics: Triazolopyridinone vs. Triazolopyridine

The subtle addition of a carbonyl group distinguishes a triazolopyridinone from a standard triazolopyridine, yet this modification profoundly alters the molecule's physicochemical properties and target engagement profile (1)[1].

In the development of c-Met kinase inhibitors by Amgen, researchers compared a triazolopyridine derivative with a triazolopyridinone analog (2)[2]. While the triazolopyridine scaffold exhibited superior aqueous solubility due to its basicity, it suffered from rapid off-rates and less sustained in vivo potency[1].

The Causality of Conformational Locking: The triazolopyridinone scaffold features a carbonyl oxygen that acts as a critical hydrogen bond acceptor. When paired with a neighboring hydrogen bond donor (such as a quinoline ring), it forms a strong intramolecular hydrogen bond. This interaction locks the molecule into a rigid, U-shaped conformation prior to target binding. By pre-organizing the molecule, the entropic penalty typically incurred during binding to the kinase hinge region is drastically reduced, driving sub-nanomolar affinity and prolonged residence time[1].

BindingMechanism A Triazolopyridinone Scaffold B Carbonyl Oxygen (H-Bond Acceptor) A->B C Quinoline Hydrogen (H-Bond Donor) A->C D Intramolecular H-Bond Formation B->D C->D E U-Shaped Active Conformation D->E F Sustained c-Met Kinase Inhibition E->F

Fig 1: Conformational locking mechanism of triazolopyridinone scaffolds in c-Met inhibition.

Quantitative Performance Comparison

The table below synthesizes the pharmacological impact of scaffold hopping across different therapeutic targets, highlighting why triazolopyridinones frequently outperform their structural cousins.

Scaffold TypeTarget ApplicationKey Structural FeatureBiochemical IC₅₀Physicochemical ImpactIn Vivo Efficacy
Triazolopyridinone c-Met Kinase[2]Carbonyl H-bond acceptor< 5 nMModerate solubility, high rigiditySustained PD inhibition
Triazolopyridine c-Met Kinase[1]Bridgehead nitrogen~25 nMHigh solubility, high flexibilityTransient PD inhibition
Pyridinone 15-PGDH[3]Monocyclic carbonyl> 100 nMLow steric bulkPoor cellular translation
Triazolopyridinone ERK1/2 (Dual)[4]Bicyclic core integration< 10 nMOvercomes MAPK resistanceHigh tumor regression
Triazolopyridinone 5-HT2A/D2 GPCRs[5]Multireceptor binding< 15 nMBrain penetrantPotent behavioral response

Self-Validating Experimental Protocol: Scaffold Evaluation

To rigorously evaluate the performance of a triazolopyridinone derivative against alternative scaffolds, a tiered, self-validating workflow is required. This methodology ensures that observed efficacy is mechanistically driven by the scaffold's geometry rather than an artifact of assay interference or off-target toxicity.

Step 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Objective: Quantify the biochemical affinity ( IC50​ ) and binding kinetics.

  • Procedure: Incubate recombinant c-Met kinase with the triazolopyridinone inhibitor for 30 minutes at 25°C prior to adding ATP and a biotinylated poly-GT peptide substrate. Measure the FRET signal between a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate.

  • Causality: Pre-incubation is critical for detecting slow-binding kinetics, a hallmark of conformationally locked scaffolds. The ATP concentration must be set precisely at its Km​ to ensure the assay is highly sensitive to competitive inhibitors without artificially inflating apparent IC50​ values.

Step 2: X-Ray Crystallography (Structural Validation)
  • Objective: Confirm the U-shaped binding mode and hinge-region interactions.

  • Procedure: Co-crystallize the inhibitor with the unphosphorylated c-Met kinase domain using hanging-drop vapor diffusion at 4°C in a buffer containing PEG 3350 and ammonium acetate. Collect diffraction data and solve the structure via molecular replacement (e.g., 6)[6].

  • Causality: Biochemical potency must be structurally rationalized. Crystallography confirms whether the triazolopyridinone carbonyl is indeed forming the hypothesized intramolecular hydrogen bond, preventing the scaffold from adopting a linear, inactive conformation.

Step 3: Mouse Liver Pharmacodynamic (PD) Model
  • Objective: Validate in vivo target engagement and duration of action.

  • Procedure: Administer the compound orally to naive mice. At predefined time points (e.g., 2, 6, 12 hours), administer an intravenous challenge of Hepatocyte Growth Factor (HGF). Harvest liver tissue 10 minutes post-challenge and quantify phosphorylated c-Met (p-c-Met) via ELISA[2].

  • Causality: This step validates target engagement in a complex physiological system. By challenging with HGF, the pathway is stimulated dynamically; if the triazolopyridinone inhibitor maintains a locked conformation with a slow off-rate, it will successfully blunt the HGF-induced phosphorylation spike, proving that the in vitro rigidity translates to in vivo durability.

ProtocolWorkflow S1 1. In Vitro Kinase Assay (ATP Competitive) S2 2. X-Ray Crystallography (Co-crystallization) S1->S2 IC50 < 10 nM S3 3. In Vivo PD Model (HGF-Mediated Phosphorylation) S2->S3 Binding Mode Confirmed S4 4. Target Engagement & Efficacy Validation S3->S4 Biomarker Reduction

Fig 2: Self-validating experimental workflow for evaluating triazolopyridinone kinase inhibitors.

Emerging Frontiers: Beyond Kinase Inhibition

While triazolopyridinones are highly validated in kinase targets, their unique electronics are being leveraged across diverse protein classes:

  • Dual-Mechanism ERK1/2 Inhibitors: Recent oncology programs have incorporated the triazolopyridinone core to design inhibitors that not only block the catalytic phosphorylation of downstream substrates (like RSK) but also modulate the phosphorylation of ERK1/2 by MEK. This dual mechanism is critical for overcoming MAPK pathway reactivation and treatment resistance in BRAF-mutant cancers (4)[4].

  • Multireceptor Atypical Antipsychotics: Originating from the antidepressant trazodone, novel triazolopyridinone derivatives have been designed to act as D2 receptor partial agonists and 5-HT2A antagonists. The scaffold provides the necessary lipophilicity and vector trajectory to interact with deep GPCR binding pockets, demonstrating potent inhibition of quipazine-induced head-twitch responses in vivo (5)[5].

References

  • Discovery and optimization of a potent and selective triazolopyridinone series of c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters (2012). 2

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications (2024). 1

  • Design and biological characterization of a series of dual mechanism ERK1/2 inhibitors with a Triazolopyridinone core. Oncology Clinical Development / John Wiley & Sons (2022). 4

  • Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters (2020). 5

  • Crystal structure of c-Met in complex with triazolopyridinone inhibitor 24 (PDB ID: 4DEI). RCSB Protein Data Bank (2012). 6

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating chemical disposal as a mere administrative afterthought. However, the safe disposal of complex synthetic intermediates is a critical extension...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating chemical disposal as a mere administrative afterthought. However, the safe disposal of complex synthetic intermediates is a critical extension of the experimental workflow.

5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) is a highly valuable building block used in the development of kinase inhibitors and other targeted therapeutics. Because this compound features both a covalently bound halogen (bromine) and a nitrogen-dense heterocyclic core, its end-of-life management requires strict adherence to halogenated waste protocols to prevent the release of toxic, corrosive gases and ensure regulatory compliance.

This guide provides an authoritative, self-validating operational plan for the safe handling, segregation, and disposal of this compound.

Physicochemical & Hazard Profile

Before executing any disposal protocol, operators must understand the intrinsic hazards of the material. The following table summarizes the quantitative data and hazard classifications for 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, derived from standard safety evaluations[1].

Property / AttributeData / Classification
Chemical Name 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS Number 864933-07-3
Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)
Precautionary Codes P280 (Wear PPE), P501 (Dispose to approved plant)
Waste Classification Halogenated Organic Waste

Mechanistic Rationale for Disposal Protocols (The "Why")

Laboratory safety protocols are not arbitrary rules; they are systems designed around chemical causality. When disposing of 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one, you must account for its elemental composition:

  • Halogenated Exhaust (HBr Generation): When combusted, the bromine atom in this compound is converted into highly corrosive hydrogen bromide (HBr) gas. If this compound is mistakenly disposed of in standard non-halogenated waste streams, it will be sent to standard incinerators that lack the necessary caustic scrubbers. This leads to the atmospheric release of acid gases and the potential formation of highly toxic brominated dioxins or furans. 2 that halogenated organics be processed in specialized facilities equipped with liquid injection or rotary kiln incinerators coupled with high-efficiency caustic scrubbers[2].

  • Nitrogen Oxides (NOx) Emissions: The triazole and pyridine rings contain a high mass percentage of nitrogen. High-temperature incineration of this compound generates nitrogen oxides (NOx). Specialized twin-chamber incinerators operating between 850°C and 1100°C with specific gas residence times are required to ensure complete structural destruction while managing these emissions[3].

  • The Segregation Imperative: Mixing halogenated waste with non-halogenated waste (such as acetone or ethanol) is a critical logistical failure. It not only risks exothermic reactions in the waste carboy but also significantly increases institutional disposal costs, as the entire mixed volume must then be treated as expensive halogenated waste[4].

Operational Disposal Plan: Step-by-Step Methodologies

To maintain a self-validating safety system, follow these precise methodologies based on the physical state of the waste at the point of generation.

Protocol A: Solid Waste Disposal (Powders & Contaminated Consumables)

This protocol applies to unreacted solid compound, contaminated weighing paper, spatulas, pipette tips, and nitrile gloves.

  • Collection: Collect all solid waste contaminated with 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one in a dedicated, chemically compatible High-Density Polyethylene (HDPE) solid waste container.

  • Segregation: Ensure this container is strictly isolated from heavy metal waste, strong oxidizing agents, and strong bases to prevent spontaneous reactions.

  • Labeling: Affix a GHS-compliant label clearly stating "Hazardous Solid Waste: Halogenated Organic (Contains Bromine)" . Explicitly list the CAS number (864933-07-3) and the primary hazard codes (H302, H315, H319)[1].

  • Transfer: Seal the container and transfer it to your facility's Environmental Health and Safety (EHS) satellite accumulation area for licensed vendor pickup.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)

This protocol applies when the compound is dissolved in organic solvents (e.g., DMF, DMSO, DCM) during synthesis or extraction.

  • Quenching & Neutralization: If the compound is part of an active reaction mixture, quench all reactive species and neutralize the solution to a stable pH (6–8) in a fume hood before initiating waste transfer.

  • Solvent Segregation: Pour the dissolved mixture only into a liquid waste carboy strictly designated for Halogenated Solvents . Never pour this mixture into a "Non-Halogenated" or "Aqueous" carboy.

  • Secondary Containment: Place the halogenated waste carboy in a secondary containment bin to capture potential leaks caused by structural failure or solvent degradation.

  • Venting: Utilize a vented cap on the waste carboy to prevent dangerous pressure build-up from slow off-gassing.

Protocol C: Immediate Spill Response
  • Isolation: Immediately evacuate unprotected personnel from the spill area.

  • PPE Donning: Equip appropriate PPE, including fresh nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or higher) if dry powder is aerosolized.

  • Containment & Cleanup:

    • For solid spills: Do not dry-sweep. Gently moisten a paper towel with a compatible solvent (e.g., isopropanol) and wipe up the powder to prevent aerosolization.

    • For liquid spills: Absorb the dissolved compound using an inert chemical absorbent pad or vermiculite.

  • Disposal: Place all spill cleanup materials into the solid halogenated waste container (Protocol A) and wash the affected bench space thoroughly with soap and water.

Waste Segregation & Disposal Workflow

DisposalWorkflow Start 5-Bromo-[1,2,4]triazolo [4,3-a]pyridin-3-one Waste State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Dry / Contaminated Liquid Liquid Waste (Mother Liquor, Extracts) State->Liquid Dissolved in Solvent SolidBin HDPE Solid Halogenated Waste Container Solid->SolidBin Sweep/Collect LiquidBin Halogenated Solvent Waste Carboy Liquid->LiquidBin Quench & Pour Labeling Apply GHS & EPA/RCRA Halogenated Waste Labels SolidBin->Labeling LiquidBin->Labeling Incineration High-Temp Incineration (850-1100°C) with Caustic Acid Scrubbers Labeling->Incineration EHS Transfer

Workflow for the segregation and disposal of halogenated heterocyclic waste.

References

  • BLDpharm. "Safety Data Sheet: 5-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS: 864933-07-3)." BLDpharm Product Catalog.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database.
  • Benchchem. "Navigating the Final Step: Proper Disposal Procedures for Halogenated Heterocycles." Benchchem Technical Resources.

Sources

Handling

Personal protective equipment for handling 5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one

Handling 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) requires precision, respect for its chemical properties, and a deep understanding of laboratory safety mechanics. As a vital halogenated heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 864933-07-3) requires precision, respect for its chemical properties, and a deep understanding of laboratory safety mechanics. As a vital halogenated heterocyclic building block frequently utilized in the synthesis of complex pharmaceuticals (such as Trazodone analogs)[1], this compound presents unique handling challenges.

This guide moves beyond basic safety data sheets to provide a field-proven, self-validating operational framework. By understanding the causality behind the hazards, researchers can build a fail-safe environment for handling this compound.

Hazard Assessment & Causality

To design an effective safety protocol, we must first analyze the physical and chemical nature of the compound to understand why specific precautions are non-negotiable.

  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The addition of a bromine atom to the triazolopyridine core significantly increases the molecule's lipophilicity. This structural feature allows the compound to interact more readily with lipid bilayers in the human epidermis and mucous membranes, leading to rapid localized irritation and potential systemic absorption[2].

  • Aerosolization Risk: Supplied as a dry solid powder, the primary vector for accidental exposure is the generation of invisible micro-particulates. Static electricity generated by standard plastic labware can cause the powder to repel and become airborne during transfer.

  • H412 (Aquatic Toxicity): Halogenated heterocycles are notoriously resistant to environmental degradation. Even trace amounts washed down a sink can cause long-lasting aquatic toxicity[1], necessitating strict P501 disposal compliance.

Comprehensive PPE Matrix

The following table outlines the mandatory Personal Protective Equipment (PPE) required for handling this compound, grounded in OSHA's Laboratory Safety Guidance[3].

Protection CategoryRequired EquipmentSpecifications & Causality
Eye/Face Chemical Splash GogglesMust meet ANSI Z87.1 standards. Standard safety glasses with side shields are insufficient if handling solutions, but acceptable for pure powder only if working behind a lowered fume hood sash[3].
Skin/Hands Nitrile Gloves (Double-gloved)Halogenated compounds can permeate thin latex. Double-gloving with nitrile ensures a self-validating safety check: if the outer glove is contaminated or torn, it can be removed instantly without exposing the skin.
Body Fluid-Resistant Lab CoatA standard lab coat prevents micro-powders from settling on street clothes. Ensure cuffs are securely tucked into the inner glove layer to eliminate exposed skin at the wrists.
Respiratory NIOSH P100 RespiratorOnly required for spills outside a fume hood. P100 cartridges filter 99.9% of airborne particulates. Standard disposable N95 masks are insufficient for chemical toxicity[4].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system . If any operational parameter fails (e.g., the fume hood airflow alarm sounds, or static causes powder scattering), the workflow must be immediately aborted.

Phase 1: Pre-Operation Setup
  • Engineering Control Verification: Ensure the Chemical Fume Hood (CFH) is fully operational. The face velocity must be verified between 80–120 feet per minute (fpm). Do not proceed if the continuous airflow monitor is in alarm mode[5].

  • Static Mitigation: Wipe down the analytical balance and the surrounding bench area inside the hood with a damp anti-static wipe. Causality: This neutralizes surface charges, preventing the powder from scattering due to electrostatic repulsion during weighing.

  • PPE Donning: Equip double nitrile gloves, buttoned lab coat, and chemical splash goggles.

Phase 2: Handling and Transfer
  • The 6-Inch Rule: Perform all manipulations at least 6 inches inside the plane of the fume hood sash. This ensures optimal aerodynamic capture of any aerosolized powder[5].

  • Weighing: Use an anti-static weighing boat. Transfer the powder using a grounded, stainless-steel micro-spatula. Causality: Slow, deliberate movements prevent the creation of turbulent air currents that lift particulates out of the boat.

  • Sealing: Once the desired mass is obtained, dissolve the compound in your reaction solvent inside the hood, or seal the weighing boat in a secondary shatter-resistant container before moving it to another workstation.

Phase 3: Post-Operation & Decontamination
  • Wet Wipe Down: Dry sweeping is strictly prohibited as it forces settled powder back into the air. Wipe down the interior surfaces of the fume hood with a damp cloth or mild soap solution, working systematically from top to bottom[5].

  • Doffing: Remove the outer gloves inside the hood by peeling them inside-out. Dispose of them in a designated hazardous waste bin. Remove the lab coat and wash hands thoroughly with soap and water.

Spill Response & Environmental Disposal Plan

Due to its H412 classification, environmental release must be prevented at all costs.

  • Minor Spill (Inside Hood): Do not attempt to brush the powder. Cover the spilled material with a disposable absorbent towel. Carefully saturate the towel with water or a compatible solvent to suppress dust generation, then collect the wet mass into a hazardous waste container[4].

  • Major Spill (Outside Hood): Immediately evacuate personnel from the immediate area. Don a NIOSH-approved P100 half-face respirator before re-entering[4]. Contain the powder using wet absorbent pads to prevent airborne spread.

  • Disposal (P501 Compliance): All contaminated wipes, gloves, empty vials, and reaction byproducts must be placed in a sealed, clearly labeled "Halogenated Toxic Waste" container. Never dispose of this compound or its washings in the municipal sink or standard trash[1][2].

Workflow Visualization

The following diagram maps the critical path for safe handling, emphasizing the decision gates for spill response and proper disposal.

SafeyWorkflow A 1. Pre-Op Setup Fume Hood > 80 fpm B 2. Powder Handling 6-Inch Rule & Anti-Static A->B C Spill Detected? B->C D Emergency Response Don P100 Respirator C->D Yes E 3. Decontamination Wet Wipe Down C->E No D->E F 4. P501 Disposal Halogenated Waste E->F

Operational workflow for safe handling and disposal of halogenated heterocyclic powders.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance."[Link]

  • University of Tennessee Health Science Center (UTHSC). "Standard Operating Procedure: MPTP (Respirator & Spill Guidelines)." [Link]

  • National Institutes of Health (NIH). "Chemical Fume Hoods - ORS."[Link]

Sources

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